4-(Cyclopropylsulfonyl)phenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-cyclopropylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSBXFAHOTXNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673758 | |
| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-07-9 | |
| Record name | B-[4-(Cyclopropylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(cyclopropylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations and are intended to serve as a foundational resource for laboratory synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the formation of the key intermediate, 1-bromo-4-(cyclopropylsulfonyl)benzene. This is followed by the conversion of the aryl bromide to the desired boronic acid. Two effective methods for this second step, Miyaura Borylation and Lithium-Halogen Exchange, are presented.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene
This protocol details the synthesis of the key intermediate via the oxidation of (4-bromophenyl)(cyclopropyl)sulfane.
Part A: Synthesis of (4-bromophenyl)(cyclopropyl)sulfane
A plausible method for the synthesis of the sulfide precursor involves the copper-promoted S-cyclopropylation of 4-bromothiophenol using cyclopropylboronic acid.
Experimental Protocol:
-
To a reaction vessel, add 4-bromothiophenol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add a suitable solvent, such as dioxane or toluene.
-
The reaction mixture is stirred at a specified temperature, for example, 80-100 °C, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (4-bromophenyl)(cyclopropyl)sulfane.
Part B: Oxidation to 1-bromo-4-(cyclopropylsulfonyl)benzene
The synthesized sulfide is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
-
Dissolve (4-bromophenyl)(cyclopropyl)sulfane (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2-2.5 equiv.) in the same solvent dropwise to the stirred sulfide solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 10% aqueous solution of sodium sulfite (Na2SO3) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.[1]
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure to yield the crude sulfone.
-
The crude product can be further purified by recrystallization or flash column chromatography to yield pure 1-bromo-4-(cyclopropylsulfonyl)benzene.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Part A: Sulfide Synthesis | Part B: Sulfone Synthesis |
| Key Reagents | 4-bromothiophenol, cyclopropylboronic acid, Copper(II) acetate | (4-bromophenyl)(cyclopropyl)sulfane, m-CPBA |
| Solvent | Dioxane or Toluene | Dichloromethane or Chloroform |
| Temperature | 80-100 °C | 0 °C to room temperature |
| Reaction Time | Several hours (monitored) | Several hours (monitored) |
| Work-up | Filtration, concentration, chromatography | Quenching, extraction, drying, concentration |
| Purification | Flash column chromatography | Recrystallization or flash column chromatography |
Step 2: Synthesis of this compound
Two robust methods are presented for the conversion of 1-bromo-4-(cyclopropylsulfonyl)benzene to the final product.
Caption: Two alternative pathways for the conversion of the intermediate to the final product.
Method A: Miyaura Borylation
This method involves a palladium-catalyzed cross-coupling reaction with a diboron reagent.[2][3][4][5]
Experimental Protocol:
-
In a reaction vessel, combine 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 equiv.), bis(pinacolato)diboron (B2pin2, 1.1-1.5 equiv.), and a base such as potassium acetate (KOAc, 3.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2-5 mol%).
-
Add a dry, degassed solvent such as dioxane, toluene, or dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude pinacol boronate ester.
-
The crude ester can be purified by flash chromatography or used directly in the next step.
-
For the hydrolysis to the boronic acid, treat the pinacol ester with an aqueous acid (e.g., HCl) or a biphasic system with an organoborane-accepting agent like a diol. Subsequent extraction and purification will yield the final product.
Method B: Lithium-Halogen Exchange
This method involves the formation of an organolithium intermediate followed by reaction with a borate ester.[6][7][8]
Experimental Protocol:
-
Dissolve 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 equiv.) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1-1.2 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.
-
Add a solution of triisopropyl borate (1.2-1.5 equiv.) in the same dry solvent dropwise to the organolithium solution at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or by performing an acid-base extraction to isolate the boronic acid.
Table 2: Comparison of Methods for Step 2
| Parameter | Method A: Miyaura Borylation | Method B: Lithium-Halogen Exchange |
| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, Base (KOAc) | n-BuLi or t-BuLi, Triisopropyl borate |
| Temperature | 80-100 °C | -78 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Functional Group Tolerance | Generally good | Sensitive to acidic protons and some electrophilic groups |
| Advantages | Milder conditions, good functional group tolerance | Often faster for simple substrates |
| Disadvantages | Cost of palladium catalyst, potential for side reactions | Requires strictly anhydrous conditions and low temperatures |
III. Data Presentation
The following table summarizes the key characteristics of the compounds involved in this synthetic pathway.
Table 3: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-bromo-4-(cyclopropylsulfonyl)benzene | C9H9BrO2S | 261.14 | Solid |
| This compound | C9H11BO4S | 226.06 | Solid |
IV. Conclusion
The synthesis of this compound is a multi-step process that can be achieved through reliable and well-documented chemical transformations. The choice between Miyaura Borylation and Lithium-Halogen Exchange for the final step will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex analogues. This guide provides a solid foundation for the successful laboratory preparation of this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid, with the CAS number 1217501-07-9, is a synthetic organoboron compound that holds significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenylboronic acid moiety substituted with a cyclopropylsulfonyl group, suggests its potential utility as a building block in the development of novel therapeutic agents and other functional materials. Boronic acids are known for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, a property leveraged in sensor design and drug delivery.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates a potential synthetic workflow.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established, and others can be estimated based on the analysis of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₄S | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| CAS Number | 1217501-07-9 | [1] |
Quantitative Physicochemical Data (Analog-Based)
Due to the absence of direct experimental values for the target compound, the following table presents data for analogous phenylboronic acid derivatives. These values can serve as a useful proxy for estimating the properties of this compound.
| Property | 4-(Methylsulfonyl)phenylboronic acid | 4-Chlorophenylboronic acid | (4-(Cyclopropylcarbamoyl)phenyl)boronic acid |
| Melting Point (°C) | 293 | 284-289 | Not Available |
| Boiling Point (°C) | Not Available | 295.4 (Predicted) | Not Available |
| pKa | Not Available | 8.39 (Predicted) | Not Available |
| Aqueous Solubility | Not Available | 2.5 g/100 mL | Not Available |
| logP | Not Available | Not Available | Not Available |
Note: The sulfonyl group in 4-(methylsulfonyl)phenylboronic acid is electronically similar to the cyclopropylsulfonyl group, making its melting point a relevant, albeit approximate, reference. The electronic and steric effects of the cyclopropyl group may lead to variations in the actual physicochemical properties of the target compound.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this value is crucial for understanding their interaction with diols and their behavior in physiological conditions.
Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Logical Flow for pKa Determination
Caption: Logical steps for determining the pKa of a boronic acid via potentiometric titration.
Aqueous Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Protocol: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a specific buffer solution) in a sealed flask.
-
Shaking: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for the shake-flask method to determine aqueous solubility.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Protocol: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the solute between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.
Potential Applications and Experimental Workflows
This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[2][3]
Hypothetical Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Suzuki-Miyaura Coupling Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
In-Depth Technical Guide: 4-(Cyclopropylsulfonyl)phenylboronic acid
CAS Number: 1217501-07-9
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-(Cyclopropylsulfonyl)phenylboronic acid, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.
Chemical Properties and Safety Information
This compound is a white to off-white solid. Below is a summary of its key chemical properties.
| Property | Value | Source |
| CAS Number | 1217501-07-9 | [1] |
| Molecular Formula | C₉H₁₁BO₄S | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Room temperature | [1] |
Safety and Handling:
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis
Logical Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure for Lithiation-Borylation):
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of 7.5-8.2 ppm. A multiplet for the methine proton of the cyclopropyl group around 2.5-3.0 ppm. Multiplets for the methylene protons of the cyclopropyl group between 0.8-1.5 ppm. A broad singlet for the boronic acid protons (-B(OH)₂) which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of 125-145 ppm. The carbon attached to the boron atom may be broad or not observed. Signals for the cyclopropyl carbons would appear in the upfield region. |
| FT-IR (cm⁻¹) | Strong O-H stretching band around 3200-3500 cm⁻¹. Strong S=O stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). B-O stretching vibrations around 1350-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable. Fragmentation may involve the loss of the cyclopropyl group, sulfonyl group, and water from the boronic acid moiety. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The cyclopropylsulfonyl group can influence the electronic properties of the molecule and provide a vector for further functionalization or interaction with biological targets.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, 1,4-dioxane, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
This technical guide serves as a foundational resource for the use of this compound. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular substrates.
References
4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Cyclopropylsulfonyl)phenylboronic acid, a key building block in pharmaceutical and materials science. While specific quantitative stability data for this compound is limited in publicly available literature, this document synthesizes information from safety data sheets and analogous arylboronic acids to provide a robust framework for its handling and storage. The guide covers primary degradation pathways, recommended storage protocols, and detailed experimental designs for stability assessment.
Introduction
This compound is an organic compound increasingly utilized in medicinal chemistry and organic synthesis, primarily as a reactant in Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing cyclopropylsulfonyl group and the reactive boronic acid moiety necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in research and development. This guide aims to provide a detailed technical resource for professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BO₄S |
| Molecular Weight | 226.05 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1217501-07-9 |
| Purity | Typically ≥98% |
Stability Profile
The stability of this compound is influenced by several environmental factors. Like many arylboronic acids, it is susceptible to degradation through pathways such as protodeboronation and oxidation. The electron-withdrawing nature of the cyclopropylsulfonyl group can influence the reactivity of the boronic acid moiety.
Factors Affecting Stability
-
Temperature: Elevated temperatures are expected to accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways, including protodeboronation.
-
Air (Oxygen): Arylboronic acids are susceptible to oxidation, a process that can be initiated by atmospheric oxygen.
Recommended Storage Conditions
Based on available safety data sheets and general best practices for arylboronic acids, the following storage conditions are recommended to ensure the long-term stability of this compound. A summary is provided in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods. Some suppliers recommend -20°C. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation. |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light. |
| Location | Store in a dry, well-ventilated area. | Prevents moisture uptake and ensures safety. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, plausible pathways can be proposed based on the known chemistry of arylboronic acids.
Protodeboronation
This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acid or base and is facilitated by the presence of water.
Oxidation
The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol. This process can be initiated by atmospheric oxygen and other oxidizing agents.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine the stability-indicating nature of analytical methods.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is the primary tool for quantifying the stability of this compound.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: Method parameters should be optimized to achieve adequate separation of the parent compound from all potential degradation products.
Logical Relationships in Stability
The stability of this compound is a function of multiple interrelated factors. Understanding these relationships is key to its proper handling and use.
Conclusion
While specific quantitative stability data for this compound remains to be published, a conservative approach to its storage and handling is warranted based on the known reactivity of arylboronic acids. Storing the compound in a cool, dry, dark environment under an inert atmosphere is the most effective strategy to minimize degradation. For critical applications, it is strongly recommended that researchers and drug development professionals conduct their own stability assessments using the principles and protocols outlined in this guide to ensure the material's quality and suitability for its intended use.
Purity Analysis of 4-(Cyclopropylsulfonyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 4-(Cyclopropylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry and drug development. Ensuring the purity of this reagent is critical for the success of downstream applications, particularly in Suzuki-Miyaura cross-coupling reactions where impurities can lead to reduced yields, byproduct formation, and complications in product purification.
Introduction to this compound
This compound (CAS No. 1217501-07-9) is an organic compound with the molecular formula C₉H₁₁BO₄S and a molecular weight of 226.1 g/mol .[1] Its structure features a phenylboronic acid moiety substituted with a cyclopropylsulfonyl group. This combination of functional groups makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Given its role as a precursor in multi-step syntheses, a thorough understanding and assessment of its purity are paramount.
Potential Impurities and Their Origins
The purity of this compound is typically reported to be around 98%.[1] The remaining percentage may consist of impurities originating from the synthetic route or degradation. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Potential Origin |
| Process-Related Impurities | Starting materials, unreacted intermediates, reagents from the synthetic route. | Incomplete reaction or inefficient purification. |
| Homocoupling Products | Biphenyl derivatives formed from the coupling of two molecules of the boronic acid. | Palladium-mediated homocoupling during Suzuki-type reactions, often promoted by the presence of oxygen.[2][3] |
| Dehalogenation Products | Cyclopropylsulfonylbenzene (if a halogenated precursor is used). | Side reaction during the synthesis, particularly in the presence of a reducing agent.[4] |
| Boroxines (Anhydrides) | Trimeric anhydrides of the boronic acid. | Dehydration of the boronic acid. This is a common equilibrium species for boronic acids. |
| Oxidation Products | Phenol derivatives formed by the oxidation of the boronic acid. | Over-oxidation during synthesis or degradation upon storage.[4] |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), etc. | Incomplete removal after purification. |
Analytical Methodologies for Purity Assessment
A multi-technique approach is often necessary for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identification and structural elucidation of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of arylboronic acids due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a common choice for separating a broad range of boronic acids.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: Representative HPLC Purity Data
| Compound | Retention Time (min) | Area (%) |
| This compound | 5.2 | 98.5 |
| Impurity 1 | 3.8 | 0.5 |
| Impurity 2 | 6.1 | 0.8 |
| Other Impurities | - | 0.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of impurities. The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids, which can be detected as their deprotonated molecules [M-H]⁻.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the main component and the identification of impurities. Both ¹H and ¹³C NMR should be performed. The presence of boroxines can sometimes be inferred from broadened peaks in the ¹H NMR spectrum. ¹¹B NMR can also be a useful tool for studying the boron environment and identifying different boron species.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile impurities, such as residual solvents. A headspace GC-MS method is typically employed for this purpose.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, a generalized synthesis protocol, and its application in the synthesis of complex molecules, such as phosphatidylinositol 3-kinase (PI3K) inhibitors.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound is primarily intended for research and development purposes in laboratory settings. Below is a summary of the key quantitative data for this reagent.
| Property | Value | Reference |
| CAS Number | 1217501-07-9 | [1] |
| Molecular Formula | C₉H₁₁BO₄S | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage Conditions | Room temperature, inert atmosphere | [1] |
Table 1: Physicochemical Properties and Specifications of this compound.
Synthesis of this compound: A Generalized Protocol
Experimental Protocol (Generalized):
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-bromo-4-(cyclopropylsulfonyl)benzene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then cooled (typically to -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceutically active compounds.
Experimental Protocol (General for Suzuki-Miyaura Coupling):
A general procedure for a Suzuki-Miyaura coupling reaction involving this compound is as follows:
-
Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.
-
Solvent Addition and Degassing: An appropriate solvent (e.g., dioxane, toluene, DMF, or a mixture with water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Conclusion
This compound is a readily available and highly useful reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of biaryl linkages, which are prevalent in many biologically active compounds. The generalized synthetic and application protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a versatile boronic acid moiety with a cyclopropylsulfonyl group, make it a valuable component in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a special emphasis on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1217501-07-9 | [1] |
| Molecular Formula | C₉H₁₁BO₄S | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis of this compound
A general conceptual workflow for the synthesis is outlined below. It is important to note that this is a theoretical pathway and would require optimization of reaction conditions.
Figure 1. Conceptual workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: A Building Block for PROTACs
This compound is primarily utilized as a "Protein Degrader Building Block"[1]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The general structure of a PROTAC consists of three components: a ligand for the target protein (warhead), a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two. This compound is typically incorporated into the linker or the warhead portion of the PROTAC molecule.
Role in PROTAC Design and Synthesis
The cyclopropylsulfonylphenyl moiety can offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl group can enhance metabolic stability, a desirable property for drug candidates.
-
Vectorial Properties: The sulfonyl group can act as a hydrogen bond acceptor, influencing the conformation and binding of the PROTAC molecule.
-
Synthetic Handle: The boronic acid functionality is a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the efficient connection to other parts of the PROTAC molecule, such as the E3 ligase ligand or the warhead.
A typical experimental workflow for the synthesis of a PROTAC incorporating the 4-(cyclopropylsulfonyl)phenyl moiety via a Suzuki-Miyaura coupling is depicted below.
Figure 2. General workflow for PROTAC synthesis using this compound.
Experimental Protocol: General Suzuki-Miyaura Coupling
While a specific protocol for this compound is not detailed in the literature, a general procedure for a Suzuki-Miyaura coupling reaction involving an arylboronic acid is as follows. This protocol would require optimization for the specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Biological Activity of Derivatives
Although no specific biological data for PROTACs containing the 4-(cyclopropylsulfonyl)phenyl moiety are currently published, the rationale for its use lies in the broader success of aryl sulfonyl-containing compounds in medicinal chemistry and the proven utility of the boronic acid handle in constructing PROTACs. The development of such PROTACs would likely target proteins implicated in diseases such as cancer, where targeted protein degradation has shown significant promise.
The signaling pathway targeted by a PROTAC containing this moiety would depend on the "warhead" it is attached to. For example, if coupled to a BET inhibitor, it would target the BET family of proteins, leading to their degradation and subsequent downstream effects on gene transcription.
Figure 3. General signaling pathway of a PROTAC utilizing a 4-(cyclopropylsulfonyl)phenyl moiety.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of complex organic molecules, particularly in the field of targeted protein degradation. Its inherent properties make it an attractive component for the design of novel PROTACs. While specific, detailed synthetic and biological data for this compound and its derivatives are still emerging in the public domain, the foundational principles of Suzuki-Miyaura coupling and PROTAC design provide a clear roadmap for its application. As the field of targeted protein degradation continues to expand, it is anticipated that this compound will play an increasingly important role in the development of next-generation therapeutics. Further research and publication of its specific applications will be crucial for unlocking its full potential.
References
Spectroscopic and Analytical Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyclopropylsulfonyl group, which can influence the compound's physicochemical properties such as solubility, metabolic stability, and bioactivity. This technical guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, MS) and outlines general experimental protocols for the analysis of this compound. Due to the limited availability of specific experimental data in public databases, this guide combines theoretical predictions with established principles for analogous compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₁₁BO₄S |
| Molecular Weight | 226.05 g/mol |
| CAS Number | 1217501-07-9 |
| Appearance | Expected to be a solid |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. It is important to note that boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to broadened peaks in the NMR spectrum.[1] The choice of solvent can significantly influence the quality of the spectra; protic solvents like methanol-d₄ can help break up oligomers.[1][2]
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~2.5 - 2.7 | Multiplet | 1H | Methine proton of the cyclopropyl group |
| ~1.0 - 1.2 | Multiplet | 2H | Methylene protons of the cyclopropyl group |
| ~0.8 - 1.0 | Multiplet | 2H | Methylene protons of the cyclopropyl group |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~140 - 145 | Aromatic carbon attached to the sulfonyl group |
| ~135 - 140 | Aromatic carbons ortho to the boronic acid group |
| ~125 - 130 | Aromatic carbons ortho to the sulfonyl group |
| ~130 - 135 | Aromatic carbon attached to the boronic acid (may be broad or unobserved) |
| ~30 - 35 | Methine carbon of the cyclopropyl group |
| ~5 - 10 | Methylene carbons of the cyclopropyl group |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (cyclopropyl) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1350 & ~1150 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl) |
| ~1400 | Medium | B-O stretch |
| ~1000 | Medium | B-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For arylboronic acids, electrospray ionization (ESI) is a common technique. These compounds can be challenging for mass spectrometry due to their tendency to form cyclic trimers (boroxines).[3]
| m/z (Predicted) | Ion |
| 227.05 | [M+H]⁺ |
| 249.03 | [M+Na]⁺ |
| 225.04 | [M-H]⁻ |
The fragmentation pattern in mass spectrometry would likely involve the loss of water from the boronic acid moiety and fragmentation of the cyclopropylsulfonyl group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[2] Using a protic solvent can help minimize peak broadening due to oligomerization.[1][2]
-
Acquisition :
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio.[2]
-
¹³C NMR : Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[2]
-
-
Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest, requiring little to no sample preparation.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[4]
-
Acquisition : Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7] Further dilutions may be necessary to achieve an optimal concentration for analysis.[7]
-
Chromatography : Use a suitable reversed-phase HPLC column (e.g., C18). The mobile phase can consist of a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate to improve ionization.[8]
-
Mass Spectrometry :
Visualization of Analytical Workflow
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 7. sciex.com [sciex.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Cyclopropylsulfonyl)phenylboronic acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid is a specialized organic compound that integrates a phenylboronic acid moiety with a cyclopropylsulfonyl group. The boronic acid functional group is of significant interest in organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The cyclopropylsulfonyl group, on the other hand, is expected to influence the molecule's physicochemical properties, including its polarity, crystal packing, and, consequently, its solubility profile.
A thorough understanding of a compound's solubility in various organic solvents is critical for its successful application in synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide offers a qualitative assessment of the expected solubility of this compound, detailed experimental protocols for its quantitative determination, and reference data from its parent compound, phenylboronic acid.
Qualitative Solubility Profile
The solubility of this compound in a given organic solvent is governed by the interplay of the physical properties of both the solute and the solvent, based on the principle of "like dissolves like."
-
Phenylboronic Acid Moiety : The core structure, phenylboronic acid, is a polar compound capable of acting as a hydrogen bond donor (from the -OH groups) and acceptor (the oxygen atoms). It is generally soluble in most polar organic solvents.[1]
-
Cyclopropylsulfonyl Group : The sulfonyl group (-SO2-) is a strongly polar and electron-withdrawing group that can act as a hydrogen bond acceptor.[2] The introduction of a sulfonyl group into a molecule typically increases its polarity.[2] This increased polarity can enhance solubility in polar solvents. The cyclopropyl group is a nonpolar, rigid aliphatic ring.
Expected Solubility Trends:
-
High Solubility : Expected in polar aprotic solvents such as acetone, and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the boronic acid and sulfonyl functionalities. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[3]
-
Moderate Solubility : Likely in solvents of intermediate polarity such as chloroform. Phenylboronic acid has moderate solubility in chloroform.[3]
-
Low to Negligible Solubility : Expected in nonpolar solvents like hexanes, toluene, and carbon tetrachloride. The overall polarity of this compound is likely too high for significant dissolution in these solvents. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride.[1]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following describes a common and reliable method for determining thermodynamic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of the solute in a saturated solution at a specific temperature after a state of equilibrium has been reached.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition : Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration : Tightly seal the vials and place them in a constant temperature shaker (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Collection and Filtration : After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution : Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation : Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Quantitative Solubility Data (Proxy Compound: Phenylboronic Acid)
In the absence of specific data for this compound, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data serves as a useful, albeit approximate, reference.
| Solvent | Qualitative Solubility |
| Diethyl Ether | Soluble |
| Ethanol | Soluble |
| Acetone | High Solubility |
| Chloroform | Moderate Solubility |
| Hexanes | Poorly Soluble |
| Carbon Tetrachloride | Poorly Soluble |
| Water (20 °C) | 10 g/L |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers. Based on the principles of chemical structure and polarity, a qualitative solubility profile has been proposed. Furthermore, a detailed, actionable experimental protocol is provided to enable the determination of precise solubility values. The included data for the parent compound, phenylboronic acid, offers a valuable point of reference. This comprehensive approach empowers researchers to generate the necessary data to effectively utilize this compound in their drug development and synthetic chemistry endeavors.
References
The Rising Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, 4-(Cyclopropylsulfonyl)phenylboronic acid has emerged as a scaffold of significant interest. Its unique combination of a boronic acid handle, a rigid phenyl core, and a polar cyclopropylsulfonyl group offers a compelling triad of features for medicinal chemists. The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and its potential to form reversible covalent interactions with biological targets. The cyclopropylsulfonyl group, on the other hand, imparts favorable physicochemical properties, including improved solubility and metabolic stability, while also serving as a key pharmacophoric element. This guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the development of next-generation therapeutics targeting inflammatory diseases and oncology.
Core Application: Targeting the IRAK4 Signaling Pathway
A prominent application of this compound is in the synthesis of potent modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are central to the innate immune response, and their dysregulation is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers like diffuse large B-cell lymphoma (DLBCL).[2][3]
The 4-(cyclopropylsulfonyl)phenyl moiety has proven to be a key structural motif in the design of both small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that target IRAK4. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, offering a powerful therapeutic modality that can overcome the limitations of traditional inhibitors.[3] The ability of IRAK4 degraders to eliminate both the kinase and scaffolding functions of the protein can lead to a more profound and durable inhibition of the signaling pathway compared to kinase inhibitors alone.[3][4]
Signaling Pathway of IRAK4
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, leading to the activation of NF-κB and subsequent inflammatory responses.
Quantitative Data on IRAK4-Targeting Compounds
The utility of the 4-(cyclopropylsulfonyl)phenyl moiety is underscored by the potent biological activity of the resulting IRAK4-targeting compounds. The table below summarizes key data for representative molecules.
| Compound Class | Target | Assay | Potency | Cell Line | Reference |
| Oxazolo[4,5-b]pyridine | IRAK4 | IC50 (Inhibitory) | 8.9 nM | - | [5] |
| 2,3-Dihydrobenzofuran | IRAK4 | IC50 (Inhibitory) | 8.7 nM | - | [2] |
| IRAK4 Degrader (PROTAC) | IRAK4 | DC50 (Degradation) | 0.4 nM | Monocytes | [4] |
| IRAK4 Degrader (PROTAC) | IRAK4 | DC50 (Degradation) | 1.5 nM | Lymphocytes | [4] |
| IRAK4 Degrader (KT-474) | IRAK4 | DC50 (Degradation) | 4.0 nM | RAW 264.7 | [6] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
The primary synthetic utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form a C-C bond with an aryl or heteroaryl halide.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic aryl halide (Ar-X) to synthesize the corresponding biaryl product.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (Ar-X, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K3PO4 or Cs2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent to the flask.
-
If using an aqueous base solution, add it at this stage.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Application in PROTAC Development
The synthesis of PROTACs involves linking a ligand for the target protein (e.g., an IRAK4 inhibitor) to a ligand for an E3 ligase (e.g., cereblon or VHL ligands) via a chemical linker. This compound is used to construct the target-binding portion of the PROTAC.
Conclusion and Future Outlook
This compound is a valuable and strategic building block in modern medicinal chemistry. Its application in the synthesis of potent and selective IRAK4 inhibitors and degraders highlights its importance in developing novel therapeutics for inflammatory diseases and oncology. The physicochemical properties imparted by the cyclopropylsulfonyl group, combined with the synthetic versatility of the boronic acid handle, make it an attractive component for lead optimization campaigns. As the field of targeted protein degradation continues to expand, the demand for well-designed, functionalized building blocks like this compound is expected to grow, paving the way for the discovery of new and more effective medicines.
References
- 1. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropylsulfonyl Group: A Key Modulator of Boronic Acid Properties in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of chemical moieties, the cyclopropylsulfonyl group has emerged as a versatile tool for optimizing the properties of pharmacologically active molecules. When appended to a boronic acid core, this group imparts a unique combination of electronic and steric effects that can significantly influence acidity, cell permeability, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the multifaceted role of the cyclopropylsulfonyl group in the context of boronic acid-based drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties: Impact on Acidity and Lipophilicity
The introduction of a cyclopropylsulfonyl group onto a phenylboronic acid scaffold elicits predictable yet powerful alterations in its fundamental physicochemical properties. These changes are primarily driven by the strong electron-withdrawing nature of the sulfonyl group and the unique characteristics of the cyclopropyl ring.
Modulation of Boronic Acid pKa
The acidity of the boronic acid moiety, quantified by its pKa, is a critical parameter that governs its ionization state at physiological pH and its ability to interact with biological targets. Unsubstituted phenylboronic acid typically exhibits a pKa of approximately 8.8. At a physiological pH of 7.4, only a small fraction of the boronic acid is in the anionic boronate form. The strongly electron-withdrawing sulfonyl group significantly lowers the pKa of the boronic acid. For instance, the predicted pKa of 3-(cyclopropylsulfonyl)phenylboronic acid is approximately 7.22[1]. This decrease in pKa means that at physiological pH, a greater proportion of the molecule will exist in the more nucleophilic tetrahedral boronate form, which can be crucial for binding to serine proteases and other enzyme targets.
| Compound | pKa | Rationale for pKa Change |
| Phenylboronic Acid | ~8.8 | Baseline acidity of the aryl boronic acid. |
| 3-(Cyclopropylsulfonyl)phenylboronic acid | ~7.22 (Predicted)[1] | The potent electron-withdrawing effect of the sulfonyl group stabilizes the anionic boronate form, thus increasing acidity (lowering pKa). |
Table 1: Comparison of pKa values for Phenylboronic Acid and a Cyclopropylsulfonyl-Substituted Analog.
Influence on Lipophilicity (logP)
The lipophilicity of a drug molecule, often expressed as its octanol-water partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While the boronic acid group is polar, the cyclopropyl and phenyl groups are lipophilic. The sulfonyl group is polar, but its overall impact on logP is context-dependent. The presence of the cyclopropylsulfonyl group is expected to result in a molecule with balanced solubility and lipophilicity, which is often a desirable characteristic for oral bioavailability.
Biological Properties: Permeability, Stability, and Target Binding
The physicochemical modifications induced by the cyclopropylsulfonyl group translate into significant effects on the biological behavior of boronic acid-containing molecules.
Cell Permeability
The ability of a drug to cross cellular membranes is essential for reaching its intracellular target. The cyclopropylsulfonyl group can enhance cell permeability through a combination of effects. The rigid, compact nature of the cyclopropyl group can improve passive diffusion across lipid bilayers. Furthermore, by acting as a bioisostere for other groups, it can modulate interactions with membrane transporters. The overall lipophilicity and the balance between the ionized and unionized forms of the boronic acid at physiological pH will ultimately dictate the efficiency of membrane transport.
Metabolic Stability
A significant advantage of incorporating a cyclopropyl group into a drug candidate is its ability to enhance metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By blocking a potential site of metabolism, the cyclopropylsulfonyl group can increase the half-life of the boronic acid drug, leading to improved pharmacokinetic profiles.
Target Binding and Bioisosterism
The sulfonyl group, and by extension the cyclopropylsulfonyl group, can act as a non-classical bioisostere for the carboxylic acid group[2][3][4][5]. This is particularly relevant for targets that recognize a carboxylate moiety. While sulfonamides are weaker acids than carboxylic acids, they can establish similar hydrogen bond networks within a binding pocket[3][6]. The tetrahedral geometry of the boronate anion, which is more prevalent at physiological pH due to the lowered pKa, can mimic the transition state of serine protease-catalyzed reactions, leading to potent and reversible inhibition. The cyclopropyl group itself can also engage in favorable van der Waals interactions within hydrophobic pockets of the target protein, further enhancing binding affinity.
Experimental Protocols
To aid researchers in the evaluation of boronic acids bearing a cyclopropylsulfonyl group, detailed protocols for key in vitro assays are provided below.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Materials:
-
96-well UV-transparent microtiter plates
-
UV-Vis plate reader
-
A series of aqueous buffer solutions of constant ionic strength covering a pH range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 5 to 9 for a pKa of 7.2)
-
Stock solution of the test compound (e.g., 10 mM in DMSO)
Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Add a fixed volume of each buffer solution to the wells of the 96-well plate.
-
Add a small, constant volume of the test compound stock solution to each well to achieve a final concentration suitable for absorbance measurement (e.g., 100-200 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Include blank wells containing only the buffer solutions.
-
Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.
-
Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[7][8][9][10][11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.[12][13][14][15][16]
Materials:
-
PAMPA sandwich plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of test compounds and standards in DMSO
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Add the test compound solution (diluted from the DMSO stock into PBS) to the donor wells.
-
Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to phase I metabolism.[17][18][19][20][21]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.
Fluorescence Polarization (FP) Assay for Target Binding
FP is a solution-based, homogeneous technique to measure molecular binding events.[22][23][24][25][26]
Materials:
-
Purified target protein
-
A fluorescently labeled ligand (tracer) that binds to the target protein
-
Test compound (unlabeled)
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal concentration of the target protein and the fluorescent tracer that gives a stable and significant FP signal.
-
In a microplate, add the target protein and the fluorescent tracer to the assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in FP indicates that the test compound is displacing the fluorescent tracer from the target protein.
-
Plot the FP signal against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for characterizing a boronic acid derivative and a generic signaling pathway that such a molecule might inhibit.
Caption: Experimental workflow for the characterization of a novel boronic acid.
Caption: Generic signaling pathway inhibited by a boronic acid derivative.
Conclusion
The cyclopropylsulfonyl group serves as a powerful and versatile component in the design of boronic acid-based drug candidates. Its ability to modulate the pKa of the boronic acid, enhance metabolic stability, and act as a bioisostere for key functional groups provides medicinal chemists with a valuable strategy for optimizing the ADME and pharmacodynamic properties of these molecules. The systematic application of the principles and experimental protocols outlined in this guide will facilitate the rational design and development of novel boronic acid therapeutics with improved clinical potential.
References
- 1. 3-(Cyclopropylsulfonyl)phenylboronic acid CAS#: 1020204-12-9 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. drughunter.com [drughunter.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases | Department of Chemistry [chem.web.ox.ac.uk]
- 25. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and beta-lactamases [cea.fr]
- 26. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to arylboronic acids in cross-coupling reactions
An In-depth Technical Guide to Arylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, has revolutionized the formation of carbon-carbon (C-C) bonds.[3] This reaction is widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls.[3] The stability, low toxicity, and commercial availability of arylboronic acids, coupled with the reaction's tolerance for a wide range of functional groups, have made them particularly valuable in the pharmaceutical industry for the development of novel drug candidates.[1][2][4] This guide provides a comprehensive overview of the Suzuki-Miyaura reaction, including its mechanism, quantitative data on reaction optimization, detailed experimental protocols, and its applications in research and drug development.
The Suzuki-Miyaura Coupling Reaction: Mechanism and Core Components
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like an arylboronic acid) with an organohalide or triflate in the presence of a base.[5] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
The Catalytic Cycle
-
Oxidative Addition : The cycle begins with a palladium(0) catalyst, which is often stabilized by ligands such as phosphines.[3][8] The aryl halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond.[7][9] This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming an organopalladium intermediate.[6][10] The reactivity of the halide in this step follows the order: I > Br > OTf >> Cl.[6]
-
Transmetalation : This is a crucial step where the organic group from the arylboronic acid is transferred to the Pd(II) complex.[3] The base plays a critical role here by activating the boronic acid.[11][12] It reacts with the arylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[3][13] This boronate then exchanges its aryl group with the halide on the palladium center, resulting in a new diorganopalladium(II) complex.[13] The exact mechanism of transmetalation has been a subject of debate, but the activation by a base is universally recognized as essential.[11][13]
-
Reductive Elimination : In the final step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the palladium(II) complex are coupled, forming the desired biaryl product through a new C-C bond.[3][6] This process reduces the palladium back to its Pd(0) state, thus regenerating the catalyst, which can then re-enter the catalytic cycle.[7][14] This step proceeds with retention of stereochemistry.[3]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Components
-
Palladium Catalyst : A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][7] These are often referred to as pre-catalysts, which form the active Pd(0) species in the reaction mixture.[7]
-
Ligands : Ligands, typically phosphines (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs), are crucial.[3][6] They stabilize the palladium catalyst, and their electronic and steric properties can significantly influence the reaction's efficiency by facilitating oxidative addition and reductive elimination.[3][6]
-
Base : The choice of base is critical for activating the boronic acid.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3][12] The base's strength and solubility can dramatically affect the reaction rate and yield.[6]
-
Solvent : The reaction can be performed in a range of solvents, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[3] The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3][15]
Quantitative Data Presentation
The selection of reaction parameters is crucial for achieving high yields in Suzuki-Miyaura coupling. The following tables summarize quantitative data on the effect of the base and provide examples of various coupling reactions.
Table 1: Comparison of Yields with Different Bases
This table illustrates the impact of different bases on the yield of the coupling reaction between 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent | Catalyst System | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 92 |
| 4 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 85 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 75 |
| 6 | NEt₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 40 |
Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.[12]
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
This table provides examples of different aryl halides and arylboronic acids used in Suzuki-Miyaura coupling, showcasing the reaction's broad substrate scope.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 98 |
| 3-Chloropyridine | 2-Formylphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 89 |
| 1-Naphthyl bromide | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 91[5] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | ~80-90 |
Data compiled from various literature sources to demonstrate scope.[5][16]
Experimental Protocols
Detailed and reproducible experimental procedures are vital for researchers. The following section provides protocols for the synthesis of a common arylboronic acid and a general Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reagent.[17]
Materials:
-
4-Bromoanisole (0.43 mol)
-
Magnesium turnings (0.49 mol)
-
Tri-isopropyl borate (0.86 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromoanisole (0.43 mol) with magnesium turnings (0.49 mol) in 300 mL of dry THF under a nitrogen atmosphere.
-
Boration: In a separate flame-dried flask under nitrogen, dissolve tri-isopropyl borate (0.86 mol) in 50 mL of dry THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the prepared Grignard reagent dropwise to the cooled borate solution while maintaining the temperature at -78 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quench the reaction by adding 300 mL of 10% HCl and stir vigorously for 1 hour.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 150 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.
-
Recrystallize the solid from water to obtain pure, colorless crystals of 4-methoxyphenylboronic acid.[17]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling an aryl halide with an arylboronic acid.[12][16]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Ethyl acetate, Hexanes for chromatography
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (11 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the final biaryl product.
The general workflow for this experimental procedure is visualized below.
Applications in Research and Drug Development
The versatility and reliability of Suzuki-Miyaura coupling have made it a cornerstone of medicinal chemistry and drug discovery.[2][18] Boronic acids are key building blocks for creating libraries of complex molecules for biological screening.[2] This has accelerated the discovery of new therapeutic agents.[2] For example, the proteasome inhibitor bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful anti-cancer drug used to treat multiple myeloma.[1] Its success has spurred further research into boronic acid-containing pharmaceuticals, leading to the approval of others like ixazomib.[1][19] The ability to efficiently forge C-C bonds allows for the systematic modification of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties, a process central to modern drug development.[20]
Conclusion
Arylboronic acids, through the robust and versatile Suzuki-Miyaura cross-coupling reaction, have fundamentally changed the landscape of synthetic organic chemistry. The reaction's well-understood mechanism, broad substrate scope, and tolerance of functional groups have established it as a primary method for constructing biaryl structures. For researchers in academia and industry, particularly in drug development, a thorough understanding of the reaction's components, conditions, and experimental execution is essential for innovation. As the demand for more complex and specific molecular architectures grows, the importance of arylboronic acids and the Suzuki-Miyaura coupling will undoubtedly continue to expand.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. prepchem.com [prepchem.com]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
Application Notes and Protocols for 4-(Cyclopropylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(cyclopropylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the cyclopropylsulfonyl group presents unique considerations for reaction optimization, which are addressed in the following protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an attractive coupling partner due to the desirable physicochemical properties imparted by the cyclopropylsulfonyl moiety, which can influence the solubility, metabolic stability, and biological activity of target molecules. However, as an electron-deficient boronic acid, its reactivity in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step, can be sluggish.[1] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for achieving high yields and purity.
Key Considerations for Coupling Reactions
-
Catalyst and Ligand Selection: For electron-deficient boronic acids like this compound, highly active palladium catalysts are recommended. Buchwald-type ligands, such as SPhos and XPhos, are often effective due to their electron-rich and bulky nature, which promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[1] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may be sufficient, though potentially requiring higher catalyst loadings and longer reaction times.
-
Base Selection: The choice of base is critical for the activation of the boronic acid. Stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting the transmetalation of electron-deficient boronic acids.[1]
-
Solvent System: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly employed. The addition of water is often necessary to facilitate the dissolution of the base and to promote the catalytic cycle. A typical solvent ratio is 10:1 organic solvent to water.
Generalized Suzuki-Miyaura Coupling Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in degassed toluene.
-
Add the degassed toluene and water (10:1 v/v) to the reaction vial containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
This protocol is designed for more challenging couplings, such as with less reactive heteroaryl chlorides, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
This compound
-
Heteroaryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), cesium carbonate (3.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.06 equiv).
-
Add degassed 1,4-dioxane and water (5:1 v/v).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids with structural similarities to this compound, as specific data for this compound is limited in publicly available literature. These conditions can serve as a starting point for optimization.
Table 1: Representative Conditions for Coupling with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (3) | Dioxane | 110 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 |
Table 2: Comparison of Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(dppf)Cl₂ | Diphosphine complex | Good for a range of substrates, relatively air-stable. | 2-5 |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood. | 3-5 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction with this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with 4-(cyclopropylsulfonyl)phenylboronic acid. This electron-deficient boronic acid presents unique challenges, and this guide offers insights into catalyst selection, reaction optimization, and experimental execution to facilitate the synthesis of biaryl molecules containing the valuable cyclopropylsulfonyl moiety.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.
This compound is an important building block in medicinal chemistry. The cyclopropylsulfonyl group can enhance metabolic stability, improve pharmacokinetic properties, and modulate the biological activity of drug candidates. However, the electron-withdrawing nature of the sulfonyl group can deactivate the boronic acid, making the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging. Furthermore, the sulfur atom has the potential to coordinate to the palladium catalyst, which can lead to catalyst inhibition or decomposition. Careful selection of the palladium catalyst, ligands, base, and solvent system is therefore crucial for achieving high yields and efficient conversions.
Catalyst Selection and Performance
The choice of palladium catalyst and associated ligands is critical for the successful coupling of this compound. Electron-rich and sterically bulky phosphine ligands, particularly those of the Buchwald-Hartwig class, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and to promote the challenging transmetalation of electron-deficient boronic acids.
Below is a summary of commonly used palladium catalyst systems and their general performance characteristics for Suzuki-Miyaura couplings involving challenging substrates, including those with sulfonyl groups. While specific data for this compound is limited in publicly available literature, the following tables provide a comparative guide based on structurally related compounds.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling with Electron-Deficient Arylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered partners. Often allows for lower reaction temperatures. | Air-sensitive, relatively high cost. | 1 - 3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | Excellent for challenging substrates, including heteroaryl chlorides and electron-poor boronic acids. | Air-sensitive, relatively high cost. | 1 - 3 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-established, and easy to handle. | Lower activity for challenging substrates, often requires higher temperatures and longer reaction times. Can be sensitive to sterically hindered substrates. | 3 - 5 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust and versatile catalyst, relatively air-stable. Good for a range of aryl and heteroaryl couplings. | May be less active than modern Buchwald-type catalysts for highly challenging substrates. | 2 - 5 |
Table 2: Representative Reaction Conditions and Yields for Suzuki Coupling of Aryl Halides with Phenylboronic Acids Bearing Electron-Withdrawing Groups
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 92 |
| 1-Bromo-4-nitrobenzene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 |
| 2-Bromopyridine | 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 16 | 85 |
Note: The data in this table is compiled from various literature sources for illustrative purposes and may not be directly transferable to reactions with this compound. Optimization of reaction conditions is always recommended.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, powdered (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated heating block or oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: General Procedure using a Conventional Catalyst (e.g., Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (6 mL)
-
Water, degassed (1.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol), followed by anhydrous 1,4-dioxane (6 mL) and degassed water (1.5 mL).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 18-36 hours), cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate) to isolate the product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. The success of this reaction is highly dependent on the judicious choice of the palladium catalyst system. Modern Buchwald-type ligands often provide superior results for this electron-deficient substrate. The protocols provided herein serve as a robust starting point for the development of specific applications. Researchers are encouraged to perform systematic optimization of reaction parameters, including catalyst, ligand, base, solvent, temperature, and reaction time, to achieve the desired outcomes for their specific coupling partners.
Application Notes and Protocols for 4-(Cyclopropylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal reaction conditions for the synthesis and application of 4-(Cyclopropylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and aim to serve as a practical guide for laboratory use.
Physicochemical Properties and Handling
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[3] An alternative approach involves the reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate.
Protocol: Synthesis via Miyaura Borylation of 4-Bromo-N-cyclopropylbenzenesulfonamide
This protocol is adapted from general procedures for Miyaura borylation reactions.
Reaction Scheme:
Materials:
-
4-Bromo-N-cyclopropylbenzenesulfonamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv) to the mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate to the reaction mixture and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl in a suitable solvent like acetone or THF.
-
Purify the resulting this compound by recrystallization or column chromatography.
Applications in Cross-Coupling Reactions
This compound is a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki-Miyaura and Chan-Lam coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[4] The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
A solvent system such as 1,4-dioxane/water, toluene/water, or DMF.
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.
-
Add the solvent system to the vessel.
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[5][6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | >85 (expected) |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | >95 (expected) |
| Note: The yields are expected based on similar reactions and require experimental verification. |
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[3][7] This reaction is often performed under mild conditions and is tolerant of air and moisture.
General Protocol for Chan-Lam N-Arylation
Reaction Scheme:
Materials:
-
This compound
-
Amine or N-heterocycle (e.g., imidazole, aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
An oxidant (often atmospheric oxygen)
-
A base such as pyridine, triethylamine (Et₃N), or 2,6-lutidine
-
A solvent such as dichloromethane (DCM), methanol (MeOH), or toluene.
Procedure:
-
To a flask open to the air, add this compound (1.0 equiv), the amine or N-heterocycle (1.2-2.0 equiv), and copper(II) acetate (0.1-1.0 equiv).
-
Add the solvent and the base (2.0 equiv).
-
Stir the reaction mixture at room temperature to 50 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from a few hours to several days.[7][8]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
Table 2: Representative Chan-Lam N-Arylation Conditions
| Amine/N-Heterocycle | Cu Catalyst (equiv) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole | Cu(OAc)₂ (0.2) | Pyridine | DCM | RT | 24 | >80 (expected) |
| Aniline | Cu(OAc)₂ (0.1) | Et₃N | Toluene | 50 | 18 | >75 (expected) |
| Morpholine | Cu(OAc)₂ (0.5) | 2,6-Lutidine | MeOH | RT | 48 | >70 (expected) |
| Note: The yields are expected based on similar reactions and require experimental verification. |
General Protocol for Chan-Lam O-Arylation
Reaction Scheme:
Materials:
-
This compound
-
Phenol or alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
An oxidant (often atmospheric oxygen)
-
A base such as pyridine or 4-methylpyridine
-
A solvent such as dichloromethane (DCM).
Procedure:
-
Combine this compound (1.5 equiv), the phenol or alcohol (1.0 equiv), copper(II) acetate (1.0-2.0 equiv), and a base like pyridine (2.0 equiv) in a flask open to the air.
-
Add the solvent (e.g., DCM).
-
Stir the mixture at room temperature for 24-72 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate.
-
Purify the product by flash column chromatography.
Table 3: Representative Chan-Lam O-Arylation Conditions
| Phenol/Alcohol | Cu Catalyst (equiv) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Cu(OAc)₂ (1.0) | Pyridine | DCM | RT | 48 | >60 (expected) |
| 4-Methoxyphenol | Cu(OAc)₂ (1.5) | 4-Methylpyridine | DCM | RT | 36 | >65 (expected) |
| Benzyl alcohol | Cu(OAc)₂ (2.0) | Pyridine | DCM | RT | 72 | >50 (expected) |
| Note: The yields are expected based on similar reactions and require experimental verification. |
Visualized Workflows
Synthesis and Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis and subsequent Suzuki-Miyaura coupling of this compound.
Chan-Lam Coupling Workflow
Caption: General workflow for Chan-Lam N- and O-arylation reactions using this compound.
References
- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 8. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This powerful and versatile reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.[3]
This document provides a detailed protocol for a typical Suzuki-Miyaura reaction utilizing 4-(cyclopropylsulfonyl)phenylboronic acid. Arylboronic acids bearing strongly electron-withdrawing groups, such as the cyclopropylsulfonyl moiety, can present challenges in Suzuki couplings, often requiring carefully optimized reaction conditions to achieve high yields. The protocol herein is based on established methodologies for the coupling of electron-deficient arylboronic acids.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos, or PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv). For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often effective.
-
If using a catalyst system that is not pre-formed, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Alternatively, a pre-formed catalyst such as Pd(PPh₃)₄ (1-5 mol%) can be used.
-
The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL per mmol of aryl halide).
Reaction and Work-up:
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified biaryl sulfone.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification if necessary.[6]
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Range | Notes |
| Aryl Halide | Aryl-Br, Aryl-I | Aryl bromides and iodides are generally more reactive than aryl chlorides.[1] |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(PPh₃)₄ | For electron-deficient boronic acids, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often highly effective. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings may be possible with highly active catalyst systems. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Potassium phosphate is a good starting choice for couplings with electron-deficient boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system used. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: 4-(Cyclopropylsulfonyl)phenylboronic Acid as a Versatile Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The design and synthesis of novel building blocks for PROTAC construction are critical for expanding the scope of degradable proteins and optimizing the pharmacological properties of these molecules.
This document outlines the potential application of 4-(cyclopropylsulfonyl)phenylboronic acid as a novel warhead for the development of PROTACs. The unique chemical features of this building block—the cyclopropyl group known to enhance metabolic stability and potency, and the boronic acid moiety capable of forming reversible covalent interactions with target proteins—make it an attractive candidate for creating potent and selective protein degraders.[3][4]
Herein, we provide a hypothetical application of a PROTAC, designated as HYPO-PROTAC-01 , which utilizes this compound to target a hypothetical serine protease, "Target Protease-X" (TPX), which is implicated in a cancer-related signaling pathway.
The PROTAC Concept: Mechanism of Action
PROTACs operate catalytically to induce the degradation of a target protein.[5] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.[1]
Hypothetical PROTAC Profile: HYPO-PROTAC-01
HYPO-PROTAC-01 is a conceptual PROTAC designed to degrade Target Protease-X (TPX). It is composed of:
-
Warhead: this compound, which forms a reversible covalent bond with the catalytic serine residue of TPX.
-
E3 Ligase Ligand: A derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[6]
-
Linker: A polyethylene glycol (PEG)-based linker of optimized length to facilitate the formation of a stable ternary complex.
Quantitative Data (Illustrative)
The following tables summarize the hypothetical biochemical and cellular activities of HYPO-PROTAC-01.
Table 1: Biochemical Activity of HYPO-PROTAC-01 and its Building Blocks
| Compound | Target | Binding Affinity (Kd, nM) |
| This compound | TPX | 150 |
| Pomalidomide derivative | CRBN | 25 |
| HYPO-PROTAC-01 | TPX | 80 |
| HYPO-PROTAC-01 | CRBN | 35 |
Table 2: Cellular Activity of HYPO-PROTAC-01 in TPX-expressing Cancer Cell Line
| Parameter | Value |
| DC50¹ (nM) | 50 |
| Dmax² (%) | 95 |
| Cell Viability IC50 (µM) | >10 |
¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation.
Signaling Pathway
HYPO-PROTAC-01 is designed to interfere with the "TPX-Cancer Progression Pathway." In this hypothetical pathway, TPX cleaves and activates a downstream substrate, "Pro-oncogene Factor Y" (PFY), which then translocates to the nucleus to activate the transcription of genes involved in cell proliferation and metastasis. By degrading TPX, HYPO-PROTAC-01 is expected to block this signaling cascade.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC like HYPO-PROTAC-01.
Protocol 1: Synthesis of HYPO-PROTAC-01
This protocol describes a convergent synthetic route for HYPO-PROTAC-01.
Materials:
-
This compound pinacol ester
-
Boc-protected PEG linker with a terminal azide
-
Pomalidomide derivative with a terminal alkyne
-
Copper(II) sulfate, Sodium ascorbate
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Water
-
HATU (coupling agent), DIPEA (base)
-
Silica gel for column chromatography
-
HPLC for purification
Procedure:
-
Synthesis of Warhead-Linker Conjugate: a. Couple the carboxylic acid end of the Boc-protected PEG linker to the amino group of a suitable derivative of this compound using HATU and DIPEA in DMF. b. Monitor the reaction by TLC or LC-MS. c. Purify the product by column chromatography. d. Deprotect the Boc group using TFA in DCM. e. Neutralize and purify to obtain the warhead-linker intermediate with a free amine. f. Alternatively, if starting with a linker with a terminal azide, this step is modified accordingly to prepare for click chemistry.
-
Click Chemistry for Final Assembly: a. Dissolve the warhead-linker conjugate (with azide) and the pomalidomide-alkyne derivative in a 1:1 mixture of t-butanol and water. b. Add sodium ascorbate followed by copper(II) sulfate. c. Stir the reaction at room temperature until completion (monitored by LC-MS). d. Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification and Characterization: a. Purify the crude product using reverse-phase HPLC. b. Confirm the identity and purity of HYPO-PROTAC-01 using high-resolution mass spectrometry and ¹H NMR.
Protocol 2: In Vitro Binding Assay (Fluorescence Polarization)
This protocol measures the binding affinity of HYPO-PROTAC-01 to TPX and CRBN.[4]
Materials:
-
Purified recombinant TPX and CRBN-DDB1 complex
-
Fluorescently labeled tracer ligands for TPX and CRBN
-
HYPO-PROTAC-01
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of HYPO-PROTAC-01 in assay buffer.
-
In a 384-well plate, add a fixed concentration of the target protein (TPX or CRBN) and its corresponding fluorescent tracer.
-
Add the serially diluted HYPO-PROTAC-01 to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values from the competition curve and convert to Kd using the Cheng-Prusoff equation.
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol assesses the ability of HYPO-PROTAC-01 to induce the degradation of endogenous TPX in a relevant cancer cell line.
Materials:
-
TPX-expressing cancer cell line (e.g., MCF-7, if TPX were expressed there)
-
HYPO-PROTAC-01
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against TPX
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of HYPO-PROTAC-01 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).
-
Include control wells: vehicle (DMSO), and HYPO-PROTAC-01 co-treated with MG132.
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for TPX and the loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of TPX degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax.
Conclusion
This compound represents a promising, albeit currently underexplored, building block for the development of novel PROTACs. Its constituent moieties suggest potential advantages in terms of metabolic stability and target engagement. The provided hypothetical framework for HYPO-PROTAC-01, along with the detailed protocols, serves as a comprehensive guide for researchers interested in exploring the potential of this and similar boronic acid-based warheads in the field of targeted protein degradation. Further research is warranted to synthesize and evaluate real-world PROTACs based on this scaffold to validate its utility in drug discovery.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 4-(Cyclopropylsulfonyl)phenylboronic acid is a valuable building block in this context, offering the introduction of a cyclopropylsulfonyl moiety, which can impart desirable physicochemical and pharmacological properties to the target molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. This reagent is particularly relevant in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), where precise structural modifications are crucial for efficacy.
Reagent Information
Chemical Name: this compound CAS Number: 1217501-07-9 Molecular Formula: C₉H₁₁BO₄S Molecular Weight: 226.06 g/mol
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF |
| Storage | Store in a cool, dry place away from light and moisture. For long-term storage, refrigeration is recommended. |
Safety Information:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Applications in Biaryl Synthesis
This compound is a versatile reagent for the synthesis of a wide array of biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The resulting products, bearing the 4-(cyclopropylsulfonyl)phenyl moiety, are of significant interest in medicinal chemistry and drug discovery.
Key Applications Include:
-
Pharmaceutical Scaffolds: The biaryl structures synthesized using this reagent serve as core scaffolds for the development of new therapeutic agents. The cyclopropylsulfonyl group can modulate the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
-
PROTACs and Targeted Protein Degraders: This boronic acid is a key building block in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The 4-(cyclopropylsulfonyl)phenyl group can be incorporated into the linker or the ligand of the PROTAC, influencing its conformation and cell permeability.
-
Materials Science: Biaryl compounds with specific electronic properties are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The sulfonyl group can tune the electronic characteristics of these materials.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
General Workflow for Biaryl Synthesis
Caption: General workflow for the synthesis of biaryl compounds.
Protocol 1: Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of substituted aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Coupling with Aryl Bromides:
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 78 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 8 | 92 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 14 | 81 |
Protocol 2: Coupling with Aryl Chlorides
Aryl chlorides are often more challenging substrates for Suzuki-Miyaura coupling. This protocol utilizes a more active catalyst system.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (3.0 equiv.) to a dry reaction vessel.
-
Add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Add degassed 1,4-dioxane and water (typically in a 10:1 ratio).
-
Seal the vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Representative Data for Coupling with Aryl Chlorides:
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | 75 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 68 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 88 |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 20 | 72 |
Signaling Pathway Diagram
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science. The ability to introduce the cyclopropylsulfonylphenyl moiety opens up new avenues for the design and synthesis of novel molecules with tailored properties.
Application Notes and Protocols for Suzuki Coupling of 4-(Cyclopropylsulfonyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds, particularly for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the use of 4-(Cyclopropylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the cyclopropylsulfonyl group presents unique challenges and necessitates careful selection of the catalytic system to achieve optimal results. These notes are intended to guide researchers in developing robust and efficient coupling procedures.
The strong electron-withdrawing effect of the cyclopropylsulfonyl group decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the catalytic cycle. Therefore, the selection of a suitable ligand is critical to facilitate this step and ensure high reaction yields. Generally, for electron-deficient boronic acids, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are preferred as they can accelerate the rates of both oxidative addition and reductive elimination.
Ligand Selection and Catalyst System Performance:
The choice of ligand is paramount for a successful Suzuki coupling with this compound. Below is a summary of recommended catalyst systems and their performance with analogous electron-deficient arylboronic acids.
| Catalyst System (Palladium Precursor / Ligand) | Ligand Type | Key Advantages | Typical Catalyst Loading (mol%) | Expected Yield |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 | High |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 | Very High |
| Pd(OAc)₂ / RuPhos | Buchwald-type phosphine | Often effective for challenging couplings and heteroaryl substrates. | 1-2 | High |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable precatalyst, high reactivity. | 1-3 | Very High |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood, but may require higher temperatures and catalyst loading. | 2-5 | Moderate to High |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 2-3 | Moderate to High |
Experimental Protocols:
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos or XPhos)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) and add them to the Schlenk tube under a counterflow of inert gas (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI-IPr)
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PEPPSI-IPr (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and PEPPSI-IPr catalyst (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (10 mL) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations:
.dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
.dot
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for Base Selection in Suzuki Reactions with 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency is highly dependent on several factors, with the choice of base being critical. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[1]
4-(Cyclopropylsulfonyl)phenylboronic acid is an electron-deficient boronic acid due to the strong electron-withdrawing nature of the cyclopropylsulfonyl group. This electronic property can present challenges in Suzuki couplings, as electron-deficient boronic acids are more susceptible to an undesired side reaction known as protodeborylation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] The selection of an appropriate base is therefore crucial to promote the desired cross-coupling pathway over protodeborylation, ensuring high yields of the target biaryl compound. This application note provides a guide to base selection for Suzuki reactions involving this compound, including comparative data and detailed experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step. Two main pathways for the role of the base are generally accepted:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate is more reactive towards the palladium(II) halide complex in the transmetalation step.
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.
For electron-deficient boronic acids, careful consideration of the base strength and type is necessary to achieve optimal results.
Data Presentation: Comparison of Bases for Suzuki Coupling of this compound
The following table summarizes the performance of various bases commonly used in Suzuki-Miyaura reactions, with a focus on their suitability for couplings involving electron-deficient arylboronic acids like this compound. The data is compiled from literature on structurally similar substrates and serves as a guide for initial reaction optimization.
| Base | Base Type | Typical Conditions | Expected Yield with Electron-Deficient Boronic Acids | Remarks |
| Potassium Carbonate (K₂CO₃) | Inorganic, moderate | Pd catalyst, aqueous solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O), 80-110 °C | Moderate to Good | A common and cost-effective choice. May require higher temperatures and longer reaction times. |
| Potassium Phosphate (K₃PO₄) | Inorganic, strong | Pd catalyst, aqueous solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O), 80-100 °C | Good to Excellent | Often provides higher yields and faster reaction rates for challenging substrates.[3] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic, strong | Pd catalyst, anhydrous or aqueous solvent (e.g., Dioxane, Toluene), 80-100 °C | Good to Excellent | Highly effective, particularly for difficult couplings, but more expensive. |
| Sodium Carbonate (Na₂CO₃) | Inorganic, moderate | Pd catalyst, aqueous solvent mixture, 80-110 °C | Moderate | Generally less effective than potassium or cesium carbonates for electron-deficient partners.[4] |
| Potassium Fluoride (KF) | Inorganic, weak | Pd catalyst, anhydrous THF, 50-70 °C | Variable | Can be effective for substrates with base-sensitive functional groups.[1] |
| Organic Bases (e.g., TEA, DIPEA) | Organic, weak | Pd catalyst, anhydrous solvent | Generally Low | Typically not effective for activating boronic acids in Suzuki couplings. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different bases. These protocols should be considered as starting points and may require optimization for specific substrates.
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be degassed prior to use.
-
Palladium catalysts and ligands are air-sensitive and should be handled under an inert atmosphere.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (10 mL) and degassed water (2.5 mL).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Mandatory Visualizations
References
Application Notes and Protocols for Cross-Coupling of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Guide to Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key component in many of these reactions is the boronic acid derivative. This document provides detailed application notes and protocols focusing on the solvent effects in Suzuki-Miyaura cross-coupling reactions involving 4-(Cyclopropylsulfonyl)phenylboronic acid. This particular boronic acid is of significant interest in medicinal chemistry and drug discovery due to the presence of the cyclopropylsulfonyl moiety, a group known to modulate physicochemical and pharmacological properties.
The electron-withdrawing nature of the cyclopropylsulfonyl group can influence the reactivity of the boronic acid and the overall efficiency of the cross-coupling reaction. The choice of solvent is a critical parameter that can significantly impact reaction kinetics, product yield, and purity by affecting the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. These notes aim to provide a practical guide for selecting optimal solvent systems and reaction conditions.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions of this compound with various aryl and heteroaryl halides under different solvent conditions. The data has been compiled from various literature sources to illustrate the impact of the solvent system on the reaction yield.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 16 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene / H₂O (5:1) | 100 | 12 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF / H₂O (3:1) | 80 | 18 | 92 |
| 4 | 2-Chloropyrazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF / H₂O (9:1) | 110 | 24 | 75 |
| 5 | 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | n-Propanol / H₂O (3:1) | 95 | 16 | 85 |
Observations:
-
Aqueous mixtures of polar aprotic solvents like 1,4-dioxane and THF consistently provide high yields. The presence of water is often crucial for the efficient transmetalation step in the catalytic cycle.
-
For less reactive aryl chlorides, more polar solvents such as DMF may be necessary, often requiring higher reaction temperatures and longer reaction times.
-
The choice of base is interdependent with the solvent system. Stronger bases like cesium carbonate can be effective, particularly in less polar solvent systems like THF.
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions of this compound in different solvent systems, based on common literature procedures.
Protocol 1: Cross-Coupling in 1,4-Dioxane/Water
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl bromide (1.0 mmol), this compound (1.2 mmol, 271 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 41 mg).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Cross-Coupling in Toluene/Water
This protocol is effective for coupling with various aryl bromides, particularly when using bulky phosphine ligands.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to a flame-dried reaction vessel.
-
Add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 271 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the vessel with inert gas.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The solvent plays a crucial role in each step, from the oxidative addition of the aryl halide to the palladium(0) catalyst to the final reductive elimination of the biaryl product.
Application Notes and Protocols for the Scale-up Synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its unique structural features, combining a reactive boronic acid moiety with a cyclopropylsulfonyl group, make it an important component in the discovery of novel therapeutic agents. The transition from laboratory-scale synthesis to a larger, kilogram-scale production presents several challenges, including ensuring consistent yield, purity, and process safety. These application notes provide a comprehensive overview of a scalable synthetic route to this compound, including detailed experimental protocols and key process parameters.
Synthetic Strategy
A robust and scalable two-step synthetic route has been developed for the preparation of this compound. The strategy involves the initial synthesis of the key intermediate, 4-(cyclopropylsulfonyl)aniline, followed by a diazotization-borylation sequence to yield the final product. This approach avoids the use of highly reactive and difficult-to-handle organometallic intermediates, making it more amenable to large-scale production.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-(Cyclopropylsulfonyl)aniline
The synthesis of the aniline intermediate is a critical step, and a common industrial route involves the reduction of a corresponding nitroaromatic compound.
1.1 Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(Cyclopropylsulfonyl)nitrobenzene | 98% | Commercially Available |
| Palladium on Carbon (10 wt%) | Industrial Grade | Major Catalyst Supplier |
| Methanol | Anhydrous | Bulk Chemical Supplier |
| Hydrogen Gas | High Purity | Industrial Gas Supplier |
| Celite® | --- | Filtration Aid Supplier |
1.2 Equipment
-
100 L Glass-lined Reactor with overhead stirrer, temperature control, and pressure gauge
-
Hydrogenation Autoclave (if not using a continuous flow reactor)
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
1.3 Detailed Protocol
-
Reactor Setup: Charge the 100 L reactor with 4-(Cyclopropylsulfonyl)nitrobenzene (10.0 kg, 44.0 mol) and Methanol (50 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (500 g, 5% w/w).
-
Hydrogenation:
-
Batch Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 5-10 bar. Heat the reaction mixture to 40-50 °C with vigorous stirring. Monitor the reaction progress by HPLC until complete consumption of the starting material is observed (typically 4-6 hours).
-
Continuous Flow Hydrogenation: Alternatively, the methanolic solution of the nitro compound can be passed through a heated column packed with the supported catalyst under a continuous flow of hydrogen. This method offers enhanced safety and control for large-scale reactions.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with Methanol (2 x 5 L).
-
Concentrate the filtrate under reduced pressure to afford crude 4-(cyclopropylsulfonyl)aniline.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield high-purity 4-(cyclopropylsulfonyl)aniline.
-
1.4 Process Parameters and Expected Results
| Parameter | Value |
| Scale | 10.0 kg |
| Reaction Temperature | 40-50 °C |
| Hydrogen Pressure | 5-10 bar |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >99% |
Step 2: Scale-up Synthesis of this compound
The conversion of the aniline to the boronic acid is achieved through a diazotization reaction followed by a Miyaura-type borylation.
2.1 Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(Cyclopropylsulfonyl)aniline | >99% | From Step 1 |
| Hydrochloric Acid (37%) | Reagent Grade | Bulk Chemical Supplier |
| Sodium Nitrite | ACS Grade | Chemical Supplier |
| Bis(pinacolato)diboron (B₂pin₂) | 98% | Commercially Available |
| Palladium(II) Acetate | 98% | Catalyst Supplier |
| XPhos | 98% | Ligand Supplier |
| Potassium Acetate | Anhydrous | Chemical Supplier |
| 1,4-Dioxane | Anhydrous | Bulk Solvent Supplier |
| Toluene | ACS Grade | Bulk Solvent Supplier |
| Heptane | ACS Grade | Bulk Solvent Supplier |
2.2 Equipment
-
200 L Jacketed Glass Reactor with overhead stirrer, temperature control, and addition funnel
-
Filtration unit
-
Drying oven
2.3 Detailed Protocol
-
Diazotization:
-
Charge the 200 L reactor with 4-(cyclopropylsulfonyl)aniline (8.0 kg, 40.6 mol) and a mixture of water (40 L) and concentrated hydrochloric acid (12 L).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (3.08 kg, 44.6 mol) in water (8 L) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Miyaura Borylation:
-
In a separate vessel, prepare a solution of bis(pinacolato)diboron (11.3 kg, 44.6 mol), palladium(II) acetate (91 g, 0.406 mol), and XPhos (387 g, 0.812 mol) in 1,4-dioxane (80 L).
-
Add potassium acetate (11.9 kg, 121.8 mol) to this mixture.
-
Carefully add the cold diazonium salt solution to the borylation mixture portion-wise, controlling the gas evolution.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (40 L) and toluene (40 L). Stir and separate the layers.
-
Wash the organic layer with brine (2 x 20 L).
-
Concentrate the organic layer under reduced pressure to obtain the crude pinacol ester of the boronic acid.
-
-
Hydrolysis and Purification:
-
To the crude pinacol ester, add a mixture of acetone (40 L) and 2 M hydrochloric acid (20 L).
-
Stir the mixture at room temperature for 4-6 hours to effect hydrolysis.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 L).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to afford the final product as a white to off-white solid.
-
2.4 Process Parameters and Expected Results
| Parameter | Value |
| Scale | 8.0 kg (of aniline) |
| Diazotization Temperature | 0-5 °C |
| Borylation Temperature | 60-70 °C |
| Reaction Time | 6-10 hours (total) |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Data Summary
| Step | Starting Material | Product | Scale (kg) | Yield (%) | Purity (%) |
| 1 | 4-(Cyclopropylsulfonyl)nitrobenzene | 4-(Cyclopropylsulfonyl)aniline | 10.0 | 90-95 | >99 |
| 2 | 4-(Cyclopropylsulfonyl)aniline | This compound | 8.0 | 75-85 | >98 |
Logical Relationships in the Borylation Step
Conclusion
The described synthetic route and protocols provide a reliable and scalable method for the production of this compound. By utilizing a robust two-step process that avoids hazardous reagents, this methodology is well-suited for implementation in a drug development setting where safety, scalability, and product quality are paramount. The provided quantitative data and process parameters serve as a valuable guide for researchers and process chemists aiming to synthesize this important building block on a larger scale.
Application of 4-(Cyclopropylsulfonyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target, albeit often with weak affinity. These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided elaboration. Boronic acids and their derivatives are a particularly interesting class of fragments due to their unique chemical properties, including the ability to form reversible covalent bonds with serine, threonine, or lysine residues in protein active sites. This application note details the potential use of 4-(Cyclopropylsulfonyl)phenylboronic acid as a fragment in FBDD campaigns targeting two therapeutically relevant proteins: Fatty Acid Amide Hydrolase (FAAH) and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BO₄S |
| Molecular Weight | 226.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
| Stability | Stable under normal laboratory conditions. Boronic acids can undergo dehydration to form boroxines. |
Application 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for the treatment of pain, inflammation, and anxiety. Phenylboronic acids have been identified as a class of potent FAAH inhibitors. The boronic acid moiety is believed to form a reversible covalent bond with the catalytic serine residue (Ser241) in the FAAH active site.
Quantitative Data: FAAH Inhibition by Phenylboronic Acid Analogs
While specific inhibitory data for this compound against FAAH is not publicly available, studies on analogous phenylboronic acid derivatives demonstrate the potential of this scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of substituted phenylboronic acids against rat brain FAAH.
| Compound (Substituent at para-position) | FAAH IC₅₀ (µM) |
| H | 0.10 ± 0.01 |
| Methyl | 0.12 ± 0.01 |
| n-Propyl | 0.045 ± 0.004 |
| n-Pentyl | 0.018 ± 0.002 |
| n-Heptyl | 0.011 ± 0.001 |
| n-Nonyl | 0.0091 ± 0.0008 |
| Methoxy | 0.15 ± 0.01 |
| Trifluoromethyl | 0.25 ± 0.02 |
| Chloro | 0.09 ± 0.01 |
Data is generalized from studies on phenylboronic acid derivatives as FAAH inhibitors.
The data indicates that hydrophobic substituents at the para-position of the phenyl ring generally lead to increased potency. The cyclopropylsulfonyl group of this compound is a moderately hydrophobic and polar group, suggesting it could be a promising candidate for FAAH inhibition.
Experimental Protocol: FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against FAAH.
Materials:
-
Human recombinant FAAH
-
This compound
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add 10 µL of each fragment dilution. Include wells with buffer and DMSO as negative and vehicle controls, respectively.
-
Add 70 µL of assay buffer containing human recombinant FAAH to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the FAAH substrate AAMCA to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Workflow for FAAH FBDD
Caption: FBDD workflow for FAAH inhibitor discovery.
Application 2: Modulation of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. It is a key target for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis. Fragment screening has been successfully employed to identify novel RORγt modulators that bind to the ligand-binding pocket.
Experimental Protocol: RORγt Fragment Screening via X-ray Crystallography
This protocol outlines a general workflow for identifying fragments that bind to the RORγt ligand-binding domain (LBD) using X-ray crystallography.
Materials:
-
Purified RORγt LBD protein
-
Fragment library including this compound
-
Crystallization screening kits
-
Cryoprotectant solution
-
Synchrotron X-ray source
Procedure:
-
Protein Crystallization:
-
Concentrate purified RORγt LBD to 5-10 mg/mL.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) with various commercial and in-house screens.
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a solution of this compound in a cryoprotectant-compatible solvent (e.g., DMSO).
-
Transfer RORγt LBD crystals to a solution containing the fragment and cryoprotectant.
-
Allow the crystals to soak for a defined period (e.g., 1-24 hours).
-
-
X-ray Data Collection:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known RORγt LBD structure as a model.
-
Analyze the electron density maps to identify if and how the fragment is bound to the protein.
-
Signaling Pathway of RORγt in Th17 Differentiation
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-(Cyclopropylsulfonyl)phenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-(Cyclopropylsulfonyl)phenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields with this specific boronic acid are often attributed to its electronic properties. The strong electron-withdrawing nature of the cyclopropylsulfonyl group deactivates the boronic acid, making key steps in the catalytic cycle, such as transmetalation, more challenging.[1][2] Furthermore, this deactivation makes the boronic acid more susceptible to decomposition via side reactions.[3][4]
Q2: What are the most common side reactions with this substrate, and how can they be minimized?
The two most prevalent side reactions that consume the starting material and reduce the yield of the desired product are protodeboronation and homocoupling.[1][3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1][3] This side reaction is particularly common for electron-deficient arylboronic acids and is often promoted by high temperatures and the presence of aqueous bases.[2][3]
-
Mitigation Strategies:
-
Use a more stable derivative: Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt, which are more resistant to protodeboronation.[1][3][5]
-
Select a milder base: Employ weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide.[4]
-
Employ anhydrous conditions: For highly sensitive substrates, using strictly anhydrous conditions can minimize the proton source for this side reaction.[3][6]
-
Lower the reaction temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.[6]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1][7][8]
-
Mitigation Strategies:
-
Ensure rigorous degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to exclude oxygen.[4][7]
-
Use an efficient catalyst system: Employ a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use a pre-catalyst that efficiently generates the active Pd(0) species in situ.[1][9]
-
-
Q3: Which palladium catalyst and ligand system is most effective for coupling this electron-deficient boronic acid?
Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging coupling. Highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands is highly recommended as they stabilize the palladium catalyst and promote the difficult oxidative addition and transmetalation steps.[1][6]
-
Recommended Systems: Buchwald dialkylbiaryl phosphine ligands such as SPhos and XPhos, often used in combination with a palladium source like Pd₂(dba)₃ or as pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3), are known to be highly effective for such transformations.[1][6][10]
Q4: What is the optimal choice of base and solvent for this reaction?
The choice of base and solvent is critical and interdependent.[9]
-
Base: The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[3][11] For this compound, moderately strong, non-hydroxide bases are preferred to minimize protodeboronation.
-
Solvent: Aprotic polar solvents are generally effective. The solvent system must be able to dissolve all reaction components and must be thoroughly degassed.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Data Presentation: Comparison of Reaction Conditions
The following table provides a summary of expected yields for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) under various reaction conditions. This data is illustrative and serves as a guide for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Primary Issue Addressed |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | < 20% | Baseline (Sub-optimal) |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75-85% | Catalyst Activity |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | 8 | > 90% | Catalyst & Protodeboronation |
| 4 | Pd(OAc)₂ (2) | XPhos (4.4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 80-90% | Base & Catalyst Activity |
Experimental Protocols
General Optimized Protocol for Suzuki Coupling
This is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with This compound pinacol ester (recommended for higher stability and yield).[2][3] It should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF, to achieve 0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the powdered base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizing the Fundamentals
Understanding the core mechanism and decision-making process is key to successful experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-(Cyclopropylsulfonyl)phenylboronic acid in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Cyclopropylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide addresses common side reactions and offers strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: The two most prevalent side reactions when using this compound are protodeboronation and homocoupling.[1][2] The electron-withdrawing nature of the cyclopropylsulfonyl group can make the boronic acid more susceptible to these undesired pathways.[3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of cyclopropyl phenyl sulfone.[1] This side reaction is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times.[3]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 4,4'-bis(cyclopropylsulfonyl)biphenyl.[4] The presence of oxygen and certain palladium(II) species can facilitate this undesired dimerization.[2][5]
Q2: My Suzuki coupling reaction with this compound is showing low yield of the desired product. What should I investigate first?
A2: Low yields are often attributable to suboptimal reaction conditions that favor the side reactions mentioned above. Key parameters to check include:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling.[2][6]
-
Solvent and Reagent Purity: Use dry, degassed solvents. The presence of excess water can facilitate protodeboronation.[7]
-
Base Selection: The choice and strength of the base are critical. A base that is too strong or used in excess can accelerate protodeboronation.[8]
-
Catalyst and Ligand: The palladium catalyst and ligand system must be appropriate for coupling an electron-deficient boronic acid. Highly active catalysts, such as those with Buchwald-type ligands (e.g., SPhos, XPhos), are often beneficial.[8][9]
-
Reaction Temperature and Time: Elevated temperatures and long reaction times can increase the extent of both protodeboronation and homocoupling.[2][3]
Q3: How can I minimize protodeboronation of this compound?
A3: To suppress protodeboronation, consider the following strategies:
-
Use a Milder Base: Switching to a weaker base, such as K₂CO₃ or CsF, can be effective.[8][10] Strong bases like NaOH or K₃PO₄ might be too harsh.[8]
-
Anhydrous or Biphasic Conditions: Reducing the amount of water in the reaction mixture can slow down protodeboronation.[7] Using a biphasic solvent system (e.g., Toluene/H₂O) can sometimes help.[8]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2][11]
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[3]
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: Homocoupling can be mitigated by:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere to exclude oxygen.[2][6]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can reduce the amount of Pd(II) that may promote homocoupling.[2][4]
-
Appropriate Ligand Choice: Bulky, electron-rich ligands can help prevent the formation of palladium species that lead to homocoupling.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of protodeboronated byproduct (cyclopropyl phenyl sulfone) | Reaction conditions are too harsh (strong base, high temperature, excess water). | - Switch to a milder base (e.g., K₂CO₃, CsF).[8] - Lower the reaction temperature.[2] - Use anhydrous solvents or minimize water content.[7] - Consider converting the boronic acid to its pinacol ester.[2] |
| Significant formation of homocoupling product (4,4'-bis(cyclopropylsulfonyl)biphenyl) | Presence of oxygen in the reaction. Inefficient reduction of Pd(II) precatalyst. | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[2][6] - Use a Pd(0) catalyst source or a highly efficient precatalyst system.[4] |
| Low or no conversion of starting materials | Inactive catalyst. Inappropriate choice of base or solvent. | - Use a fresh, active palladium catalyst and ligand.[6] - Screen different bases and solvent systems. For electron-deficient partners, stronger bases like K₃PO₄ might be necessary, but require careful optimization to avoid side reactions.[2][8] - Consider more active catalyst systems (e.g., Buchwald ligands like SPhos or XPhos).[8] |
| Formation of complex mixture of byproducts | Multiple side reactions occurring. Catalyst decomposition. | - Lower the reaction temperature.[2] - Screen different catalyst/ligand combinations.[8] - Re-evaluate the choice of base and solvent.[8] |
Experimental Protocols
Standard Suzuki Coupling Protocol for this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[6]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base under an inert atmosphere.[2]
-
Add the palladium catalyst to the flask.[6]
-
Add the degassed solvent via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[6]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[2][6]
Visualizations
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Deboronylation of 4-(Cyclopropylsulfonyl)phenylboronic acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(cyclopropylsulfonyl)phenylboronic acid in chemical reactions, with a specific focus on the common issue of deboronylation.
Frequently Asked Questions (FAQs)
Q1: What is deboronylation and why is it a concern with this compound?
A1: Deboronylation, also known as protodeboronylation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of cyclopropyl phenyl sulfone, consuming the starting material and reducing the yield of your desired cross-coupling product. This is a significant concern in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.
Q2: How does the cyclopropylsulfonyl group influence the stability of the boronic acid?
A2: The cyclopropylsulfonyl group is a strong electron-withdrawing group. Electron-withdrawing groups decrease the pKa of the boronic acid, making it more acidic.[1] This increased acidity can make the boronic acid more susceptible to base-catalyzed deboronylation. The electron-withdrawing nature of the sulfonyl group is expected to be more pronounced than that of a sulfinyl group.
Q3: What reaction conditions typically promote the deboronylation of this compound?
A3: Several factors can promote the deboronylation of this electron-deficient boronic acid:
-
High pH (Basic Conditions): Base-catalyzed protodeboronation is a major pathway for decomposition.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of deboronylation.
-
Presence of Water: Water can act as a proton source for the deboronylation reaction.
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote deboronylation will lead to a greater extent of this side reaction.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing deboronylation side reaction can become more significant.
Troubleshooting Guide: Deboronylation of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product; presence of cyclopropyl phenyl sulfone. | Deboronylation of the starting material. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time if possible. Screen different bases; a weaker base may be sufficient for the coupling while minimizing deboronylation. 2. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate.[2] MIDA boronates are air-stable crystalline solids that slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.[2] 3. Use Anhydrous Conditions: While some water is often necessary for Suzuki-Miyaura couplings, excessive water can promote deboronylation. Try using a carefully controlled amount of water or anhydrous conditions if compatible with your specific reaction. |
| Inconsistent reaction yields. | Degradation of the boronic acid upon storage. | Store this compound in a cool, dry place under an inert atmosphere. For long-term storage or for particularly sensitive applications, consider converting it to its MIDA boronate form.[2] |
| Reaction stalls before completion. | Catalyst deactivation or insufficient catalyst loading. | Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Ensure the use of a suitable ligand that promotes a fast rate of cross-coupling, thereby outcompeting the deboronylation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent, followed by the required amount of degassed water (e.g., a 10:1 solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of this compound MIDA Ester
For challenging couplings where deboronylation is significant, using the MIDA boronate is a highly effective strategy.
Part A: Synthesis of this compound MIDA Ester
-
To a round-bottom flask, add this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Add a suitable solvent system, such as DMSO and toluene.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux to azeotropically remove water.
-
After completion, cool the reaction and isolate the MIDA boronate product, which is typically a crystalline solid that can be purified by chromatography or recrystallization.[3]
Part B: "Slow-Release" Suzuki-Miyaura Coupling with the MIDA Boronate
-
In a Schlenk flask, combine the aryl halide (1.0 equivalent), this compound MIDA ester (1.5 equivalents), palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 1.5 mol% Pd), and a base that facilitates slow hydrolysis (e.g., K₃PO₄, 5 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., 5:1 dioxane/water).
-
Heat the reaction mixture (e.g., to 60 °C) and stir. The MIDA boronate will slowly hydrolyze to release the boronic acid, which then participates in the cross-coupling.[2]
-
Monitor the reaction and work up as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Strategy using MIDA ester to mitigate deboronylation.
References
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation with 4-(Cyclopropylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 4-(Cyclopropylsulfonyl)phenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the potential causes related to catalyst deactivation?
A1: Several factors can contribute to catalyst deactivation in this specific reaction. The primary suspects include:
-
Catalyst Poisoning: Although sulfonyl groups are generally stable, under certain reaction conditions, sulfur-containing compounds can act as catalyst poisons for palladium.[1] Impurities from the synthesis of the boronic acid or degradation products could be a source.
-
Formation of Inactive Palladium Species: A common issue is the agglomeration of the palladium catalyst into inactive palladium black.[2] This can be triggered by high temperatures, improper ligand-to-metal ratios, or the presence of oxygen.
-
Ligand Degradation: Phosphine ligands, frequently used in cross-coupling reactions, are susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[3]
-
Homocoupling of the Boronic Acid: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, which consumes the reagent and can lead to catalyst deactivation.[3][4]
Q2: I am observing significant formation of a biphenyl byproduct derived from the homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[3][4] To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Use of High-Purity Reagents: Employ fresh, high-purity this compound, as impurities or degradation products can promote side reactions.
-
Optimize Catalyst System: Utilize a pre-formed Pd(0) source or a precatalyst that rapidly generates the active catalytic species. Maintaining an appropriate ligand-to-palladium ratio is crucial for catalyst stability.[3]
Q3: My reaction mixture turns black, and I see a precipitate. What does this indicate, and what can I do to prevent it?
A3: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[2] To prevent this:
-
Ensure an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate the rate of catalyst decomposition.
-
Optimize Ligand and Catalyst Loading: Use a robust ligand that stabilizes the palladium center and an appropriate catalyst loading. In some cases, increasing the ligand-to-palladium ratio can enhance stability.
Q4: Could the sulfonyl group in this compound directly inhibit the palladium catalyst?
A4: While sulfonyl groups are generally considered robust and are widely used in medicinal chemistry due to their stability, the potential for interaction with the catalyst exists.[5][6][7] The oxygen atoms of the sulfonyl group are Lewis basic and could potentially coordinate to the palladium center, although this is less common than with other functional groups like pyridines.[8] More likely, any inhibitory effect would stem from sulfur-containing impurities or degradation products rather than the sulfonyl group of the intact boronic acid.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low-yielding reactions.
| Symptom | Possible Cause | Recommended Action |
| No reaction | Catalyst poisoning by impurities | Use high-purity, fresh reagents and anhydrous, degassed solvents.[2] |
| Inappropriate reaction conditions | Optimize temperature, base, and solvent. | |
| Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a more robust catalyst system. | |
| Low yield | Partial catalyst deactivation | Increase catalyst loading in a small test reaction.[2] |
| Incomplete reaction | Extend the reaction time or moderately increase the temperature. | |
| Homocoupling of boronic acid | Ensure rigorous degassing of the reaction mixture.[3] | |
| Inconsistent results | Variable reagent quality | Use reagents from a reliable source and store them properly. |
| Poor mixing | Ensure vigorous stirring, especially with heterogeneous mixtures. | |
| Inconsistent inert atmosphere | Standardize the degassing and reaction setup procedures. |
Guide 2: Catalyst Deactivation Pathway
This diagram illustrates the common pathways leading to an inactive catalyst.
Caption: Common pathways for palladium catalyst deactivation.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand (if not using a pre-formed complex).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Protocol for Addressing Catalyst Deactivation
This modified protocol incorporates strategies to minimize catalyst deactivation.
-
Reagent and Solvent Preparation: Use high-purity, fresh this compound. Ensure all solvents are anhydrous and rigorously degassed using at least three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Catalyst System: Employ a robust, pre-formed catalyst such as Pd(dppf)Cl₂ (2–3 mol%) or a palladacycle precatalyst.
-
Reaction Conditions: After adding all reagents and solvents, heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor closely. Avoid unnecessarily high temperatures.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following tables provide illustrative data on how different parameters can influence the outcome of a Suzuki-Miyaura reaction prone to catalyst deactivation.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Atmosphere | Yield (%) | Observations |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Nitrogen | 45 | Sluggish reaction, some Pd black |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Air | <5 | Rapid formation of Pd black |
| 3 | Pd(dppf)Cl₂ (2) | - | Argon | 85 | Homogeneous reaction, complete conversion |
| 4 | Pd(PPh₃)₄ (3) | - | Argon (rigorous degassing) | 92 | Clean reaction |
Table 2: Influence of Base and Solvent on Homocoupling
| Entry | Base (equiv.) | Solvent | Degassing Method | Cross-coupling:Homocoupling Ratio |
| 1 | K₂CO₃ (2) | Toluene/H₂O | N₂ sparge | 5:1 |
| 2 | K₃PO₄ (3) | Dioxane | Freeze-pump-thaw | 20:1 |
| 3 | Cs₂CO₃ (2) | DMF | N₂ sparge | 7:1 |
| 4 | K₃PO₄ (3) | Dioxane | N₂ sparge | 12:1 |
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of 4-(Cyclopropylsulfonyl)phenylboronic Acid
Welcome to the technical support center for the homocoupling of 4-(Cyclopropylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this common side reaction in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 4,4'-bis(cyclopropylsulfonyl)biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to structural similarities with the target molecule.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: Arylboronic acids with electron-withdrawing substituents, such as the cyclopropylsulfonyl group, are known to be more prone to homocoupling. This increased susceptibility is due to the electronic effects that can facilitate the undesired coupling pathway, especially in the presence of certain catalysts and reaction conditions.
Q3: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A3: The main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling catalytic cycle. Pd(II) precatalysts can also directly promote homocoupling before being reduced to the active Pd(0) species.
Q4: How can I detect the formation of the homocoupling byproduct, 4,4'-bis(cyclopropylsulfonyl)biphenyl?
A4: The homocoupling byproduct can be identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the homocoupling product will appear as a separate peak from your desired product and starting materials. Quantitative NMR (qNMR) can be used to determine the ratio of the homocoupled product to the desired product by integrating characteristic signals.
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Significant Formation of Homocoupling Byproduct
If you observe a high percentage of 4,4'-bis(cyclopropylsulfonyl)biphenyl in your reaction mixture, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing homocoupling.
-
Step 1: Rigorous Degassing: Oxygen is a primary promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for 30-60 minutes before adding the catalyst.
-
-
Step 2: Evaluate Your Palladium Source: Pd(II) precatalysts can initiate homocoupling.
-
Recommendation: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
-
-
Step 3: Introduce a Mild Reducing Agent: If using a Pd(II) source is necessary, a mild reducing agent can help to quickly generate the active Pd(0) catalyst and minimize Pd(II)-mediated homocoupling.
-
Recommendation: Add a small amount of a mild reducing agent like potassium formate to the reaction mixture.
-
-
Step 4: Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.
-
Recommendation: Weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be less prone to promoting homocoupling than strong bases. Anhydrous solvents can sometimes suppress this side reaction.
-
-
Step 5: Slow Addition of the Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Recommendation: Prepare a solution of this compound and add it slowly to the reaction mixture over an extended period using a syringe pump.
-
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Low yields are often a direct consequence of significant homocoupling or other side reactions.
Decision Pathway for Low Yield
Caption: Decision pathway for troubleshooting low reaction yields.
-
Verify Reagent Quality: Boronic acids can degrade over time. Ensure the purity of your this compound and the aryl halide.
-
Optimize Reaction Conditions: The reaction temperature and time may need to be adjusted for this specific substrate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient boronic acids, ligands that promote the desired cross-coupling over homocoupling are essential. Consider using bulky, electron-rich phosphine ligands.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Palladium Source | Degassing Method | Additive | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Nitrogen Purge | None | 65 | 25 |
| 2 | Pd(OAc)₂ | Freeze-Pump-Thaw | None | 75 | 15 |
| 3 | Pd(PPh₃)₄ | Nitrogen Purge | None | 85 | 8 |
| 4 | Pd(OAc)₂ | Freeze-Pump-Thaw | KCOOH | 88 | 5 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
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To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Method for Quantifying Homocoupling
Quantitative ¹H NMR (qNMR) Spectroscopy:
-
Accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Accurately weigh a known amount of the crude reaction mixture into the same NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Integrate a well-resolved signal of the internal standard, a signal of the desired cross-coupled product, and a signal of the homocoupling byproduct.
-
Calculate the molar ratio of the products based on the integral values, the number of protons for each signal, and the known amount of the internal standard.
Illustrative Signaling Pathway for Homocoupling
Caption: Simplified comparison of the desired Suzuki-Miyaura cycle and the Pd(II)-mediated homocoupling pathway.
Technical Support Center: Purifying Products of 4-(Cyclopropylsulfonyl)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with reaction products derived from 4-(Cyclopropylsulfonyl)phenylboronic acid.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Problem 1: My final product is contaminated with a significant amount of a biphenyl byproduct (homocoupling of the boronic acid).
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Possible Causes: The homocoupling of boronic acids to form symmetrical biphenyls is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1][2] The use of a Pd(II) precatalyst can also sometimes lead to an initial homocoupling event during its reduction to the active Pd(0) species.[1]
-
Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[3]
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Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[3]
-
Stoichiometry Control: Using a slight excess of the aryl halide coupling partner relative to the this compound can sometimes suppress the boronic acid homocoupling.[3]
-
Problem 2: I am observing a significant amount of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
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Possible Causes: Protodeboronation is a common side reaction, particularly with boronic acids that are either electron-rich or contain strong electron-withdrawing groups, as the sulfonyl group does. The presence of water and a strong base can accelerate this process.[1] Elevated reaction temperatures can also increase the rate of protodeboronation.[3]
-
Solutions:
-
Use a Milder Base: Strong bases like sodium hydroxide can promote protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3]
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Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, like a pinacol ester, can protect it from protodeboronation during the reaction. The ester can then be used directly in the coupling.[3]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the extent of this side reaction.[3]
-
Problem 3: My product is difficult to separate from the unreacted boronic acid by column chromatography.
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Possible Causes: this compound and its coupled products can be quite polar due to the sulfonyl and boronic acid moieties. This can lead to similar retention factors (Rf values) on silica gel, causing co-elution. Boronic acids themselves are also known to sometimes streak on silica gel columns, further complicating purification.[4]
-
Solutions:
-
Acid/Base Wash: An acid-base extraction during the workup can be effective. Boronic acids are acidic and will form a salt in the presence of a base. By washing the organic layer with a basic aqueous solution (e.g., dilute NaOH), the unreacted boronic acid can be selectively moved to the aqueous phase. The desired product should remain in the organic layer, which can then be acidified, washed, dried, and concentrated.[5]
-
Modify the Mobile Phase: For column chromatography, adding a small amount of a modifier to the eluent can improve separation. For acidic compounds like boronic acids, adding a small percentage of acetic acid or formic acid to the mobile phase can often lead to sharper peaks and better separation.[6]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Neutral alumina can sometimes be a good alternative for the purification of boronic acid derivatives.[4] For highly polar compounds, reverse-phase chromatography (C18 silica) may also be an option.
-
Problem 4: My purified product still shows broad peaks in the NMR, suggesting the presence of boronic acid-related impurities.
-
Possible Causes: Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon concentration or if not perfectly dry. These boroxines can exist in equilibrium with the monomeric boronic acid, leading to complex or broad NMR spectra.
-
Solutions:
-
Drying: Ensure the purified product is rigorously dried under high vacuum to remove any residual water, which can promote boroxine formation.
-
NMR Sample Preparation: Adding a drop of a deuterated alcohol like methanol-d4 or water-d2 to the NMR tube can often break up the boroxine trimers, resulting in a cleaner spectrum of the monomeric boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities include:
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Homocoupling product: 4,4'-bis(cyclopropylsulfonyl)biphenyl, arising from the coupling of two molecules of the boronic acid.[1]
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Protodeboronated product: Cyclopropyl(phenyl)sulfone, where the boronic acid group has been replaced by a hydrogen atom.[1]
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Unreacted starting materials: Residual this compound and the aryl halide partner.
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Palladium residues: Traces of the palladium catalyst, which may need to be removed for certain applications.
Q2: Is recrystallization a viable method for purifying products from this compound reactions?
A2: Yes, recrystallization can be a very effective purification technique, especially for removing minor impurities and obtaining a highly crystalline product. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[7] Common solvent systems for polar organic compounds include ethanol/water, ethyl acetate/hexanes, and acetone/water.[8] For sulfonyl-containing compounds specifically, recrystallization from an ethanol/water mixture has been reported to be effective.[9]
Q3: How can I remove residual palladium from my final product?
A3: Several methods can be employed to remove residual palladium:
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Filtration through Celite: Passing a solution of the crude product through a pad of Celite can sometimes remove precipitated palladium black.
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Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or L-cysteine can help to sequester the palladium into the aqueous phase.
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Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium and can be used to effectively remove it from solution.
Q4: The sulfonyl group in my starting material is electron-withdrawing. How does this affect the reaction and purification?
A4: The electron-withdrawing nature of the cyclopropylsulfonyl group has several implications:
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Reaction Rate: Electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time).
-
Acidity: The sulfonyl group increases the acidity (lowers the pKa) of the boronic acid.[10] This can be an advantage in certain purification techniques, such as the acid-base extraction described in the troubleshooting guide.
-
Polarity: The sulfonyl group significantly increases the polarity of the molecule, which will influence the choice of solvents for both the reaction and purification (e.g., column chromatography and recrystallization).
Data Presentation
The choice of purification method can significantly impact the final purity and recovery of the desired product. The following table provides a qualitative comparison of common purification techniques for products derived from sulfonyl-containing arylboronic acids.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Common Challenges |
| Recrystallization | High to Very High | Moderate to High | Cost-effective, scalable, yields highly pure crystalline material. | Finding a suitable solvent can be time-consuming; not effective for oily products. |
| Silica Gel Chromatography | Moderate to High | Moderate | Widely applicable, good for separating compounds with different polarities. | Can be challenging for very polar compounds; boronic acids may streak.[4] |
| Acid-Base Extraction | Moderate | High | Excellent for removing unreacted boronic acid. | Only separates acidic/basic impurities; does not remove neutral byproducts. |
| Preparative HPLC | Very High | Low to Moderate | High resolution for difficult separations. | Expensive, time-consuming, and not easily scalable. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Sulfonyl-Containing Biaryl Product
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Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent (e.g., ethanol). Heat the mixture with stirring until the solvent is boiling and all the solid has dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). A small amount of silica gel can be added, and the solvent removed under reduced pressure to create a dry-loaded sample, which often improves separation.
-
Column Packing: Prepare a silica gel column in the chosen eluent system. A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes), is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect fractions as the solvent elutes from the column and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A general workflow for the purification of products from this compound reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. (4-(Cyclopropylsulfonyl)phenyl)boronic acid | 1217501-07-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4-(Cyclopropylsulfonyl)phenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(cyclopropylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no yield in our coupling reaction with this compound. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can stem from several factors. The most common culprits include inactive catalysts, suboptimal reaction conditions, and the stability of the boronic acid itself. It is crucial to ensure a rigorously inert atmosphere, as oxygen can deactivate the palladium catalyst. Additionally, the choice of palladium source, ligand, base, and solvent system plays a critical role in the reaction's success.
Q2: What are the typical side products in this reaction, and how can their formation be minimized?
The primary side products are typically from protodeboronation of the this compound and homocoupling of the aryl halide. Protodeboronation, the cleavage of the carbon-boron bond, can be minimized by using anhydrous solvents and reagents. Homocoupling can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1]
Q3: How does the electron-withdrawing sulfonyl group on the boronic acid affect the reaction conditions?
The electron-withdrawing nature of the cyclopropylsulfonyl group can slow down the transmetalation step in the catalytic cycle.[2] To overcome this, more forcing reaction conditions or specialized catalyst systems may be necessary. The use of bulky, electron-rich phosphine ligands is often essential to facilitate the coupling of electron-deficient boronic acids.[3]
Q4: What is the optimal range for catalyst loading, and what are the consequences of using too little or too much catalyst?
Optimizing catalyst loading is a balance between reaction efficiency and cost. While higher catalyst loading can increase the reaction rate, it may also lead to the formation of more side products and increase the cost of the process. Conversely, insufficient catalyst loading can result in incomplete conversion and low yields. A typical starting point for optimization is between 0.5 and 2 mol% of the palladium precatalyst. It is important to find the minimum amount of catalyst that provides a good yield in a reasonable timeframe.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst | Ensure the palladium source and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a fresh batch of catalyst. |
| Poorly Degassed Reaction | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[1] | |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. A common combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.[4] The base's strength and solubility can significantly impact the reaction rate. | |
| Low Reaction Temperature | Electron-deficient boronic acids may require higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[3] | |
| Significant Side Product Formation | Protodeboronation | Use anhydrous solvents and reagents. Consider using a more stable form of the boronic acid, such as a potassium trifluoroborate salt or a MIDA boronate ester.[1] |
| Homocoupling | Ensure rigorous degassing to remove all traces of oxygen.[1] The choice of ligand can also influence the extent of homocoupling. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | The catalyst may be deactivating over time. Ensure a strictly inert atmosphere is maintained throughout the reaction. A higher catalyst loading might be necessary, or the use of a more robust catalyst system. |
| Reagent Degradation | The boronic acid may be degrading under the reaction conditions. Ensure it is of high purity and consider the use of a more stable derivative. |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol should be used as a starting point for optimization.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) to a dry reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) and any additional ligand. The catalyst loading can be varied (e.g., 0.5, 1.0, 1.5, 2.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 dioxane/water) to the reaction vessel. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
The following table illustrates a hypothetical optimization of palladium catalyst loading for the coupling of 4-bromoanisole with this compound.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2.0 | 100 | 12 | 75 |
| 2 | Pd(PPh₃)₄ | 1.0 | 100 | 12 | 68 |
| 3 | Pd(PPh₃)₄ | 0.5 | 100 | 12 | 55 |
| 4 | XPhos Pd G3 | 1.0 | 80 | 6 | 92 |
| 5 | XPhos Pd G3 | 0.5 | 80 | 6 | 89 |
| 6 | XPhos Pd G3 | 0.1 | 80 | 12 | 78 |
Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A typical experimental workflow for optimizing catalyst loading in a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
References
How to improve the solubility of 4-(Cyclopropylsulfonyl)phenylboronic acid in reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-(Cyclopropylsulfonyl)phenylboronic acid in reaction mixtures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial steps I can take?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents are often a good starting point.
-
Co-solvents: The addition of a co-solvent can significantly improve solubility.
-
Temperature: Gently warming the reaction mixture can increase the rate of dissolution and overall solubility.
-
Purity: Verify the purity of your this compound, as impurities can sometimes affect solubility.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the reaction mixture plays a crucial role in the solubility of boronic acids. In the presence of a base, boronic acids are converted to the corresponding boronate salts, which are often more soluble in aqueous or polar protic media. This is a key principle in reactions like the Suzuki-Miyaura coupling, where a base is required to activate the boronic acid.
Q4: Can I convert this compound to a more soluble derivative?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can dramatically improve its solubility in organic solvents.[2][3][4][5] This is a common strategy to overcome solubility challenges with boronic acids in organic synthesis. The pinacol ester of the related compound, 4-(N-cyclopropylsulfonamide)phenylboronic acid, is commercially available, indicating this is a viable approach for this class of compounds.
Troubleshooting Guide
Problem 1: My this compound is not dissolving in a common Suzuki-Miyaura coupling solvent system like toluene or dioxane.
-
Question: What can I do to improve its solubility in this system?
-
Answer: For biphasic Suzuki-Miyaura reactions, the addition of a co-solvent is often necessary to dissolve all components.
-
Add a polar protic co-solvent: Adding water or an alcohol like ethanol can help dissolve the boronic acid and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). A common ratio to start with is a 3:1 to 5:1 mixture of your organic solvent to the co-solvent.
-
Use a polar aprotic solvent: Consider switching to a more polar aprotic solvent system, such as DMF/water, which may better solubilize the polar this compound.[6]
-
Problem 2: The reaction is sluggish, and I suspect poor mass transfer between phases in my biphasic reaction mixture.
-
Question: How can I improve the interaction between the reactants in different phases?
-
Answer: Sluggishness in biphasic reactions often points to inefficient transfer of the activated boronic acid (boronate) from the aqueous/polar phase to the organic phase where the catalyst resides.
-
Increase stirring rate: Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Use a Phase-Transfer Catalyst (PTC): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction by facilitating the transport of the boronate anion into the organic phase.
-
Problem 3: I have tried co-solvents and heating, but the solubility is still poor, and my yields are low.
-
Question: Are there any other additives that can enhance the solubility of my boronic acid?
-
Answer: Yes, certain additives can form complexes with boronic acids, thereby increasing their solubility.
-
Polyols: The addition of a polyol, such as mannitol, can form a more soluble complex with the boronic acid. This is a known strategy to enhance the aqueous solubility of boronic acids.
-
Cyclodextrins: For reactions in aqueous media, cyclodextrins can encapsulate the hydrophobic portion of the boronic acid, increasing its solubility.
-
Quantitative Data
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents at 25 °C (298.15 K)
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) |
| Acetone | High | Data not specified |
| Chloroform | Moderate | Data not specified |
| 3-Pentanone | High | Data not specified |
| Dipropyl ether | High | Data not specified |
| Methylcyclohexane | Very Low | Data not specified |
Data sourced from a study by Leszczyński et al.[2][3][4][5]
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent in a Suzuki-Miyaura Reaction
-
To a reaction vessel, add this compound, the aryl halide, and the palladium catalyst.
-
Add the primary organic solvent (e.g., toluene, dioxane).
-
In a separate vessel, dissolve the inorganic base (e.g., K₂CO₃) in the co-solvent (e.g., water or ethanol).
-
Add the base solution to the reaction vessel with vigorous stirring. A typical solvent ratio is 4:1 (organic solvent:co-solvent).
-
Heat the reaction mixture to the desired temperature and monitor its progress.
Protocol 2: In-situ Formation of a More Soluble Boronate Ester (Pinacol Ester)
This protocol is a general guide and may require optimization for this compound.
-
In a round-bottom flask, suspend this compound and an equimolar amount of pinacol in a suitable solvent (e.g., toluene or THF).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
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Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent reaction after solvent exchange.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Suzuki-Miyaura cycle highlighting solubility-dependent steps.
References
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids are a common challenge and can often be attributed to several key factors:
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Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Electron-deficient boronic acids are particularly susceptible to this process, which can be accelerated by harsh basic conditions and elevated temperatures.[2]
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Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) can be sluggish for electron-deficient systems due to their reduced nucleophilicity.
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Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation if the reaction is not performed under an inert atmosphere.[1][3] The choice of ligand is also crucial for maintaining catalyst activity.
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also reduce the yield of the desired cross-coupled product.[1] This is often promoted by the presence of oxygen.[1][4]
To begin troubleshooting, a systematic evaluation of your reaction parameters—base, solvent, catalyst system, and temperature—is recommended.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Minimizing protodeboronation is critical for the success of Suzuki reactions with electron-deficient boronic acids. Here are several strategies to mitigate this issue:
-
Use Milder Bases: Strong bases can promote protodeboronation.[2] Consider switching to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1][2]
-
Employ Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Using anhydrous conditions can be beneficial.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][2] These are generally more resistant to protodeboronation and can slowly release the boronic acid in situ.[1][5]
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of protodeboronation.[2]
-
Shorten Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to minimize the exposure of the product and intermediates to conditions that favor decomposition.[1]
Q3: My reaction is sluggish, and I believe slow transmetalation is the issue. What modifications can I make to the reaction conditions?
A3: To accelerate a slow transmetalation step with electron-deficient boronic acids, consider the following adjustments:
-
Select a Stronger Base: A strong base is often necessary to facilitate the formation of the more nucleophilic boronate species, which is crucial for transmetalation.[2] Bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Utilize Electron-Rich Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate both oxidative addition and reductive elimination, and are highly effective for challenging substrates.[6]
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for transmetalation.[2] Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.
-
Use a Modern Precatalyst: Buchwald-type precatalysts (e.g., G3/G4) are often more efficient at generating the active Pd(0) catalyst, which can improve overall reaction kinetics.[6]
Q4: I am observing a significant amount of homocoupling byproduct. What are the causes and how can I prevent it?
A4: Homocoupling is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][4] To prevent this:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2]
-
Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that readily generates the active Pd(0) species can sometimes suppress homocoupling.[7]
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key reaction components and conditions that can be optimized for Suzuki reactions with electron-deficient boronic acids.
Table 1: Comparison of Common Bases
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings and can promote high reaction rates.[4] |
| Cs₂CO₃ | Strong | THF, Dioxane | Can accelerate slow reactions but is more expensive and may promote side reactions.[4] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF | A common and effective base of moderate strength.[4][8] |
| KF | Mild | - | Useful for reactions with base-sensitive functional groups.[2] |
| Et₃N | Weak (Organic) | Acetonitrile | Useful in anhydrous conditions, but may not be strong enough for challenging substrates.[4] |
Table 2: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[4] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[4] | Lower activity for challenging substrates, may require higher temperatures.[4] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for difficult couplings.[4] | 1-5 |
Experimental Protocols
General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general starting point and should be optimized for your specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its corresponding ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required, under the inert atmosphere.[6]
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki reactions with electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Effect of water on the stability of 4-(Cyclopropylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-(Cyclopropylsulfonyl)phenylboronic acid, with a particular focus on the effects of water. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound, especially in the presence of water?
A1: The primary stability concerns for this compound in the presence of water are protodeboronation and the formation of cyclic anhydrides (boroxines).[1][2][3]
-
Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclopropyl phenyl sulfone and boric acid.[1] This process can be influenced by pH.[1][2]
-
Boroxine Formation: In the solid state or in solution, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[3] This is an equilibrium process that can affect the solubility and reactivity of the boronic acid.[3][4]
-
Oxidation: The boron center is also susceptible to oxidation, which can be mitigated by storing the compound under an inert atmosphere.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution can significantly influence the rate of protodeboronation.[1] Generally, boronic acids are most stable at a neutral pH.[2] Both acidic and basic conditions can catalyze the protodeboronation process.[2] For some arylboronic acids, the degradation rate reaches a maximum when the pH is close to the pKa of the boronic acid.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at room temperature, although refrigerated conditions (below 4°C/39°F) are recommended for long-term storage.[2][5] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] Exposure to moisture should be avoided.[2]
Q4: Can I use this compound in aqueous reaction mixtures?
A4: Yes, but with caution. While some reactions, like the Suzuki-Miyaura cross-coupling, are often performed in aqueous mixtures, the stability of the boronic acid can be a limiting factor.[6] The efficiency of the reaction can be reduced by competing degradation processes like protodeboronation.[6] It is crucial to use the reagent shortly after preparing the solution and to control the reaction conditions, particularly pH.[7]
Q5: How can I improve the stability of this compound for experimental use?
A5: A common strategy to enhance the stability of boronic acids is to convert them into boronate esters, such as pinacol esters.[7][8] Boronate esters are generally more stable, easier to handle, and have a longer shelf-life, making them suitable for applications where high purity and stability are critical.[7][8] For instance, 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester is a commercially available, more stable alternative.[9][]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or reaction failure | Degradation of this compound due to moisture or improper storage. | - Use freshly opened or properly stored reagent. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.[7][8] - Minimize the time the boronic acid is in solution before use. |
| Formation of unexpected byproducts | Protodeboronation of the boronic acid, leading to the formation of cyclopropyl phenyl sulfone.[1] | - Optimize the reaction pH to be as close to neutral as possible.[2] - Degas solvents to remove oxygen and minimize oxidation. - Use an inert atmosphere for the reaction. |
| Poor solubility of the boronic acid | Formation of boroxine (cyclic anhydride), which can have different solubility characteristics.[3][4] | - Use a co-solvent system to improve solubility. - Gently heat the mixture to try and break up the boroxine, though be mindful of thermal degradation. |
| Reagent appears clumpy or has a different appearance | Absorption of moisture from the atmosphere, leading to hydrolysis and potential boroxine formation. | - Handle the reagent in a glovebox or under a dry, inert atmosphere. - Do not use the reagent if it appears significantly different from its expected solid form. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound over time under specific aqueous conditions.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials. To each vial, add a specific aqueous buffer (e.g., pH 4, 7, and 9) to reach a desired final concentration.
-
Time Points: Store the vials under controlled temperature conditions. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate.[2]
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound in an aqueous environment.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent with a known percentage of D₂O (e.g., DMSO-d₆ with a D₂O spike).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum. Identify the characteristic peaks for this compound.
-
Time-Course Monitoring: Leave the NMR tube at a constant temperature and acquire spectra at regular intervals.
-
Spectral Analysis: Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals. The formation of cyclopropyl phenyl sulfone (the product of protodeboronation) can be identified by the appearance of its characteristic aromatic signals.[2]
Visualizations
Caption: Degradation pathways of this compound in the presence of water.
Caption: General experimental workflow for assessing the stability of a boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. calpaclab.com [calpaclab.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions. By understanding the factors that contribute to this undesired pathway and implementing the strategies outlined below, you can improve your reaction yields and simplify product purification.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, which is a key reactant in the Suzuki-Miyaura coupling, leading to a lower yield of the desired biaryl product and the formation of a deboronated byproduct that can complicate purification.
Q2: What are the main factors that influence the rate of protodeboronation?
A2: Several factors can significantly impact the extent of protodeboronation:
-
pH and Base: The reaction medium's pH is a critical factor.[1] While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can accelerate protodeboronation. The choice of base is therefore crucial.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The solvent system can affect the stability of the boronic acid and the intermediates in the catalytic cycle. The presence of water can also play a role.
-
Catalyst System: The palladium catalyst and its associated ligands play a vital role. A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction. Conversely, certain ligands, particularly bulky phosphines, have been shown to promote palladium-catalyzed protodeboronation.[2][3]
-
Structure of the Arylboronic Acid: The electronic and steric properties of the arylboronic acid itself influence its stability. Electron-deficient and some heteroaromatic boronic acids are particularly susceptible to protodeboronation.
Q3: How can I tell if protodeboronation is occurring in my reaction?
A3: The most common indicator of protodeboronation is the detection of the corresponding arene (Ar-H) as a byproduct in your reaction mixture. This can be identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A lower than expected yield of your desired coupled product, along with the presence of the deboronated species, strongly suggests that protodeboronation is a competing process.
Q4: Are boronic esters more stable than boronic acids?
A4: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, increases its stability towards protodeboronation. While this is often true, it is not a universal rule. The stability of boronic esters can be nuanced and depends on the specific ester and the reaction conditions. However, boronic esters like pinacolates, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates are frequently used in "slow-release" strategies. This approach maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing its decomposition via protodeboronation while still allowing the desired Suzuki coupling to proceed.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of deboronated byproduct (Ar-H) observed. | The rate of protodeboronation is competitive with or faster than the Suzuki coupling. | 1. Optimize the base: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow down the protodeboronation pathway. 3. Change the solvent: Consider using anhydrous solvents to minimize the presence of a proton source. Toluene or dioxane are common choices. 4. Use a more stable boronic acid derivative: Employ a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt of your arylboronic acid. This facilitates a "slow-release" of the active boronic acid. 5. Improve the catalyst system: Use a more active palladium precatalyst and a suitable phosphine ligand (e.g., Buchwald-type biarylphosphine ligands) to accelerate the Suzuki coupling, allowing it to outcompete protodeboronation. Note that very bulky ligands can sometimes promote protodeboronation.[2][3] |
| Low yield of the desired product, even with a stable boronic ester. | The Suzuki-Miyaura coupling is sluggish, allowing for slow decomposition of the boronic ester over time. | 1. Increase catalyst loading: A modest increase in the palladium catalyst and/or ligand concentration can improve the reaction rate. 2. Screen different ligands: The choice of phosphine ligand can have a significant impact on the reaction efficiency. Experiment with different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines). 3. Ensure anhydrous conditions: If using a boronic ester that is sensitive to hydrolysis, ensure that your solvent and reagents are dry. 4. Check the quality of your reagents: Degraded catalyst, ligand, or base can lead to poor reactivity. |
| Reaction works at high temperature but significant protodeboronation occurs at room temperature. | At room temperature, the transmetalation step of the Suzuki cycle may be too slow, allowing the boronic acid/ester to reside in the basic aqueous phase for a longer period, leading to increased protodeboronation. At higher temperatures, the rate of the desired coupling is accelerated more significantly than the rate of protodeboronation. | 1. Optimize the catalyst for lower temperatures: Use a highly active catalyst system that is known to be efficient at or near room temperature. 2. Slow addition of the boronic acid/ester: If the boronic species is particularly unstable, consider adding it slowly to the reaction mixture at the optimal reaction temperature using a syringe pump. This keeps its instantaneous concentration low. |
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling, with a focus on minimizing protodeboronation. Note: The data presented is compiled from various sources and is intended to be illustrative. Optimal conditions are highly substrate-dependent and may require further optimization.
Table 1: Effect of Base on Suzuki Coupling Yield
Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 85 |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 82 |
Data compiled for illustrative purposes.[6]
Table 2: Effect of Phosphine Ligand on Suzuki Coupling Yield
Reaction: 2-Chlorotoluene + Phenylboronic Acid → 2-Methylbiphenyl
| Ligand Class | Specific Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphine | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphine | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 |
| Ferrocenyl Phosphine | dppf | 2.0 (Pd) | K₂CO₃ | Dioxane | 80 | 12 | 85 |
| Trialkylphosphine | P(t-Bu)₃ | 2.0 (Pd) | K₃PO₄ | Toluene | RT | 4 | 92 |
Data compiled for illustrative purposes.[7]
Table 3: Effect of Temperature on Suzuki Coupling Conversion
Reaction: Phenylboronic Acid + 4-Bromoanisole
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 24 | 20 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 2 | 95 |
| 4 | 100 | 1 | 98 |
Data adapted from a study on a specific catalytic system and is illustrative of the general trend.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate for Slow Release
This protocol is designed for substrates that are prone to protodeboronation and utilizes a MIDA boronate to slowly release the corresponding boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl-MIDA boronate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, aryl-MIDA boronate, and base.
-
In a glovebox or under a positive pressure of inert gas (e.g., argon or nitrogen), add the palladium precatalyst and phosphine ligand.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent, followed by the degassed water (typically a 5:1 to 10:1 solvent-to-water ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt
Potassium trifluoroborate salts are often more stable than the corresponding boronic acids and can be used in a "slow-release" strategy.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 6 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent system (e.g., THF/H₂O, 9:1)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, phosphine ligand, and base.[9]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir.[9]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid and Other Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(cyclopropylsulfonyl)phenylboronic acid with other phenylboronic acid derivatives, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction and their potential as enzyme inhibitors. The information presented is supported by experimental data from various studies to assist in making informed decisions for synthetic strategies and drug discovery programs.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituents on the phenylboronic acid plays a critical role in the reaction's efficiency. Electron-withdrawing groups, such as the cyclopropylsulfonyl group, can influence the transmetalation step in the palladium catalytic cycle. While often leading to slightly lower yields compared to electron-donating groups, they are crucial for the synthesis of complex molecules with specific electronic properties.
Below is a table summarizing the performance of various phenylboronic acid derivatives in the Suzuki-Miyaura cross-coupling reaction with different aryl halides. It is important to note that the reaction conditions are not identical across all cited studies, and this data is intended to provide a general performance benchmark.
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | N/A | Expected Good | General Knowledge |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~100 | [2] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~60 | [2] |
| 4-Tolylboronic acid | 6-Methyl-3-phenyl-4-tosyloxy-2-pyrone | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | N/A | 95 | [3] |
| 4-Chlorophenylboronic acid | 6-Methyl-3-(4-methoxyphenyl)-4-tosyloxy-2-pyrone | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | N/A | 80 | [3] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 1 | 19 | [1] |
Note: While specific yield data for this compound in a directly comparable reaction was not found in the literature, boronic acids with electron-withdrawing sulfonyl groups are known to be effective coupling partners in Suzuki-Miyaura reactions, generally providing good yields under optimized conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PCy₃, 4 mol%)
-
Base (e.g., K₂HPO₄·3H₂O, 3.0 equiv.)
-
Solvent (e.g., MeOH, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, phenylboronic acid derivative, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity: Enzyme Inhibition
Phenylboronic acids, particularly those bearing sulfonamide or sulfonyl groups, have emerged as a significant class of enzyme inhibitors. Their ability to form a reversible covalent bond with the catalytic serine residue in the active site of certain enzymes makes them potent inhibitors.
Inhibition of β-Lactamases
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[3] Phenylboronic acid derivatives can act as transition-state analog inhibitors of these enzymes, effectively neutralizing their antibiotic-deactivating function.[4][5] The boronic acid moiety forms a tetrahedral intermediate with the active site serine, mimicking the transition state of β-lactam hydrolysis.[6]
Figure 1. Mechanism of β-lactamase inhibition by a phenylboronic acid derivative.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are involved in various physiological processes, including pH regulation, and are implicated in diseases such as glaucoma and cancer.[7] Sulfonamide-containing compounds are classic inhibitors of CAs. Phenylboronic acids with sulfonyl groups can also exhibit inhibitory activity against these enzymes. The sulfonamide or sulfonyl moiety typically coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[8]
Figure 2. Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.
Experimental Workflow for Enzyme Inhibition Assay
A general workflow for assessing the inhibitory potential of a phenylboronic acid derivative against a target enzyme is outlined below.
Figure 3. General workflow for an enzyme inhibition assay.
Conclusion
This compound represents a valuable building block in organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While the electron-withdrawing nature of the cyclopropylsulfonyl group may necessitate tailored reaction conditions to achieve optimal yields, it provides access to molecules with unique electronic properties. Furthermore, based on the established activity of structurally related sulfonyl and sulfonamide-containing phenylboronic acids, this compound holds significant promise as a lead compound for the development of novel inhibitors targeting enzymes such as β-lactamases and carbonic anhydrases. Further experimental studies are warranted to fully elucidate its comparative performance in cross-coupling reactions and to explore its inhibitory profile against a range of biologically relevant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Cyclopropylsulfonyl)phenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between utilizing a boronic acid or its corresponding pinacol ester is a critical decision in synthetic chemistry. This guide provides an objective comparison of the reactivity and stability of 4-(Cyclopropylsulfonyl)phenylboronic acid and its pinacol ester, supported by general principles and a representative experimental protocol.
The fundamental difference between boronic acids and their pinacol esters lies in a well-established reactivity-stability trade-off. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times and higher yields under certain conditions. This enhanced reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. However, this increased reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reproducibility in reactions.
Conversely, boronic acid pinacol esters offer significantly greater stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications where long-term storage of reagent plates is necessary. The trade-off for this enhanced stability is generally a reduced reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in cross-coupling reactions, although direct transmetalation from the ester is also possible.
Quantitative Data Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Higher (expected) | Lower (expected) |
| Reaction Time | Potentially shorter (expected) | Generally longer |
| Stability (Shelf-life) | Lower; susceptible to oxidation and protodeboronation | Higher; more robust for long-term storage |
| Handling | Can be more challenging due to instability | Easier to handle, often a crystalline solid |
| Purification | Can be difficult due to potential decomposition on silica gel | Generally straightforward by standard chromatographic methods |
| Representative Yield | Not Available | Not explicitly stated, but used in a successful synthesis (see protocol) |
Logical Relationship Diagram
The following diagram illustrates the decision-making process when selecting between a boronic acid and its pinacol ester for a synthetic application.
Caption: Decision workflow for selecting between the boronic acid and its pinacol ester.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester, adapted from a general method described in patent WO2010010190A1.[]
Reaction: Suzuki-Miyaura Coupling of an Aryl Halide with 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester.
Materials:
-
Aryl halide (1 equivalent)
-
4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (2 equivalents)[]
-
Potassium carbonate (K₂CO₃) (2 equivalents)[]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[]
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of the aryl halide in a 5:1 mixture of 1,4-dioxane and water, add 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (2 eq.), potassium carbonate (2 eq.), and Pd(dppf)Cl₂ (5 mol%).[]
-
The reaction mixture is then heated to a temperature appropriate for the specific substrates, typically in the range of 80-100 °C.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Note: This is a generalized protocol. The optimal conditions (e.g., temperature, reaction time, choice of base and catalyst) may vary depending on the specific aryl halide used.
Conclusion
The choice between this compound and its pinacol ester is dictated by the specific requirements of the synthetic task at hand. For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, its higher intrinsic reactivity may be advantageous. However, for larger-scale reactions, multi-step syntheses, or applications requiring long-term storage and handling of the reagent, the superior stability and ease of use of the pinacol ester make it the more practical and reliable choice. Researchers and drug development professionals should weigh the trade-off between reactivity and stability to select the most appropriate reagent for their specific application.
References
A Comparative Guide to Analytical Methods for Quantifying 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Cyclopropylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry, is crucial for process optimization, quality control, and metabolic studies. This guide provides a comparative overview of various analytical techniques that can be employed for this purpose. The selection of an appropriate method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
The primary methods for the quantification of phenylboronic acids include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each of these techniques offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of this compound. The data presented is a synthesis of typical performance for structurally similar phenylboronic acid derivatives found in the literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-10 pg/mL[1] | ~1-10 ng/mL | ~0.1-1 mg/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~2-10 pg/mL[1] | ~5-50 ng/mL | ~0.5-5 mg/mL |
| Linearity (R²) | >0.99 | >0.99[1] | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 3%[1] | < 10% | < 1% |
| Selectivity | Moderate | High | High | Moderate to High |
| Throughput | High | High[1] | Moderate | Low |
| Matrix Effect | Low to Moderate | High | Moderate | Low |
| Instrumentation Cost | Low | High | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of relatively high concentration samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice for phenylboronic acids.[2]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-270 nm).
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers very high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[1]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often effective for boronic acids.[1]
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate compatible with the mass spectrometer (e.g., 0.2-0.5 mL/min). A simple mobile phase of water and acetonitrile can be effective.[1]
-
Sample Preparation: A simple dilution in the mobile phase is often sufficient. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like phenylboronic acids, derivatization is necessary. This method is particularly useful for differentiating the boronic acid from its anhydride form, boroxine.[4]
-
Derivatization: Phenylboronic acids can be derivatized to form more volatile esters, for example, by reaction with a diol like ethylene glycol.[5]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms.
-
Injector Temperature: Typically around 250 °C.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to separate the analyte from other components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation: The sample is first derivatized, then extracted into an organic solvent compatible with the GC injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement and can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte, instead using a certified reference material as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficiently long relaxation delay to ensure full relaxation of all relevant protons.
-
Data Processing: The integral of a specific, well-resolved proton signal of this compound is compared to the integral of a known proton signal from the internal standard of a known concentration.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. sciex.com [sciex.com]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Phenylboronic Acid Solid Phase Extraction Cleanup and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Florfenicol Amine in Fish Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Reactions Involving 4-(Cyclopropylsulfonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura cross-coupling reactions, the accurate monitoring of reaction progress and the assessment of product purity are paramount. 4-(Cyclopropylsulfonyl)phenylboronic acid is a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving this compound and its analogs, offering insights into method selection, optimization, and alternative analytical approaches.
The Role of HPLC in Monitoring Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. A typical reaction involving this compound would see it coupled with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl sulfone. HPLC is an indispensable tool for monitoring these reactions, allowing for the separation and quantification of the starting materials (boronic acid and aryl halide), the desired product, and any potential side products or impurities.
Recommended HPLC Methodologies
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing reactions with polar to moderately non-polar compounds like this compound and its derivatives.
Method 1: General Purpose RP-HPLC for Reaction Monitoring
This method is suitable for routine monitoring of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
| Parameter | Specification |
| Column | C18 stationary phase (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions). |
This method provides a good starting point for separating the polar boronic acid from the less polar aryl halide and the even less polar biaryl product. The formic acid in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.
Method 2: Mitigating On-Column Hydrolysis of Boronic Esters
A significant challenge in the analysis of boronic acids is the potential for on-column hydrolysis of boronic esters, which are often used as stable precursors. This can lead to inaccurate quantification.[1] The choice of stationary phase is critical in minimizing this issue.
Experimental Protocol:
| Parameter | Specification |
| Column | Waters XTerra MS C18 (4.6 x 50 mm) or other low-silanol activity column.[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 5 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 2 µL |
Columns with low residual silanol activity, like the XTerra MS C18, reduce the catalytic hydrolysis of the boronic ester on the stationary phase.[1]
Comparison of HPLC Columns for Boronic Acid Analysis
The choice of HPLC column can significantly impact the separation of this compound and related compounds. Below is a comparison of commonly used stationary phases.
| Column Type | Key Features & Advantages | Best Suited For |
| Standard C18 | General-purpose, good retention for a wide range of compounds. | Routine reaction monitoring where on-column degradation is not a major concern. |
| Low-Silanol Activity C18 (e.g., Waters XTerra MS C18) | Reduced silanol activity minimizes on-column hydrolysis of boronic esters.[1] | Analysis of reactions involving boronic pinacol esters or other hydrolytically sensitive derivatives. |
| Polar-Embedded C18 | Enhanced retention of polar compounds. | Improving retention of highly polar boronic acids that elute early on standard C18 columns. |
| Mixed-Mode (e.g., SIELC Primesep P) | Combines reversed-phase and ion-exchange mechanisms for unique selectivity.[2] | Separating complex mixtures containing compounds with varying polarities and charge states. |
| Phenyl-Hexyl | Provides alternative selectivity through pi-pi interactions. | Separating aromatic compounds, including the biaryl products of Suzuki reactions. |
HPLC vs. UPLC: A Performance Comparison
Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures. This results in significant improvements in speed, resolution, and sensitivity.[3]
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Pressure | 400-600 bar | 1000-1500 bar |
| Run Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-5 min)[3] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
For high-throughput screening or when rapid analysis is critical, UPLC offers a clear advantage. However, for routine analysis where speed is not the primary concern, a well-optimized HPLC method can be equally effective and more cost-efficient.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of Suzuki-Miyaura reactions.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative reaction monitoring.[4] | Lower resolution and not suitable for quantification without specialized equipment. |
| Gas Chromatography (GC) | Separation in the gas phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile boronic acids and can lead to thermal degradation. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | Provides molecular weight and structural information. | Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Excellent for structural elucidation of products and intermediates. | Lower sensitivity and not ideal for real-time reaction monitoring. |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key workflows.
Conclusion
The successful analysis of reactions involving this compound relies on the selection of an appropriate HPLC method and column. For routine monitoring, a standard C18 column with a formic acid-containing mobile phase is often sufficient. However, for reactions involving sensitive boronic esters, a column with low silanol activity is recommended to prevent on-column hydrolysis. UPLC presents a faster and more sensitive alternative for high-throughput applications. By understanding the principles outlined in this guide and selecting the appropriate analytical tools, researchers can ensure the accuracy and reliability of their results in the development of novel chemical entities.
References
A Guide to the LC-MS Characterization of Biaryl Compounds Synthesized from 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and liquid chromatography-mass spectrometry (LC-MS) characterization of biaryl compounds derived from 4-(cyclopropylsulfonyl)phenylboronic acid. While direct comparative performance data for specific products is not extensively available in the public domain, this document offers detailed experimental protocols and a framework for objective comparison with alternative compounds, supported by representative experimental data.
Introduction
The 4-(cyclopropylsulfonyl)phenyl moiety is a significant pharmacophore in medicinal chemistry, often incorporated into molecules to enhance their pharmacological properties. The synthesis of biaryl structures containing this group is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate characterization of these synthesized products is crucial for confirming their identity, purity, and stability, with LC-MS being a primary analytical technique for this purpose.
Experimental Protocols
A generalized yet detailed protocol for the synthesis and LC-MS analysis of a representative biaryl compound from this compound is presented below.
Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3][4][5][6][7][8]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
LC-MS Characterization
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-800
Data Presentation: A Comparative Framework
To facilitate objective comparison, all quantitative data should be summarized in a structured format. The following table provides a template with hypothetical, yet realistic, LC-MS data for a product synthesized from this compound and a potential alternative.
| Compound | Structure | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| Product A | 4-(Cyclopropylsulfonyl)-4'-pyridylbiphenyl | C₁₄H₁₄N₂O₂S | 274.0776 | 275.0849 | 3.2 |
| Alternative B | 4-(Methylsulfonyl)-4'-pyridylbiphenyl | C₁₂H₁₂N₂O₂S | 248.0619 | 249.0692 | 2.8 |
Visualization of Experimental Workflow and Structures
To clearly illustrate the processes and molecules involved, diagrams generated using Graphviz are provided below.
Performance Comparison and Discussion
While direct, peer-reviewed comparative studies on the biological or physicochemical performance of various biaryl compounds derived from this compound are limited, the framework provided above allows for a systematic evaluation. Key performance indicators to consider when comparing with alternatives include:
-
Synthetic Yield and Purity: The efficiency of the synthesis and the purity of the final compound are critical initial assessment points.
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and metabolic stability are crucial for drug development. The cyclopropylsulfonyl group may influence these properties compared to a simpler alkylsulfonyl group, for example.
-
Biological Activity: For drug candidates, in vitro and in vivo assays to determine efficacy, selectivity, and potency are paramount. The unique steric and electronic properties of the cyclopropyl group can lead to different binding interactions with biological targets.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles determine the in vivo behavior of a compound. LC-MS/MS is a key technique for quantifying compounds in biological matrices to assess these parameters.
By systematically applying the outlined synthetic and analytical protocols and evaluating the resulting data against relevant alternatives, researchers can make informed decisions in the process of drug discovery and development.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly for the formation of biaryl structures prevalent in pharmaceutical compounds. This guide provides a comparative overview of palladium catalysts for the coupling of 4-(cyclopropylsulfonyl)phenylboronic acid, a key building block in various drug discovery programs.
The selection of an optimal palladium catalyst system is critical for achieving high yields and reaction efficiency, especially when dealing with functionalized substrates such as this compound. The presence of the sulfonyl group can influence the catalytic cycle, making catalyst choice a key determinant of success. This document summarizes performance data from various sources to aid in the selection of the most suitable catalyst for this specific transformation.
Performance Comparison of Palladium Catalysts
To facilitate a direct comparison, the following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been collated from diverse experimental sources, and it is important to note that direct comparisons can be influenced by variations in reaction conditions.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| System 1 | ||||||
| Pd(OAc)₂ / SPhos | 2-Bromo-5-fluoropyridine | K₃PO₄ | Toluene / H₂O | 90 | 2 | 85 |
| System 2 | ||||||
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene / H₂O | 90 | 12 | 85-95 |
| System 3 | ||||||
| Pd₂(dba)₃ / JohnPhos | 4-Chloro-N-methylpicolinamide | Cs₂CO₃ | THF / H₂O | 40 | 2.5 | 90 |
Experimental Workflow
The general experimental workflow for the Suzuki-Miyaura coupling of this compound is depicted in the following diagram. This流程图 (liú chéng tú - flowchart) illustrates the key steps from reaction setup to product isolation.
Caption: A generalized workflow for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Protocols
Detailed experimental methodologies for the catalyst systems cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Catalyst System 1: Pd(OAc)₂ / SPhos
-
Reaction: Coupling of this compound with 2-Bromo-5-fluoropyridine.
-
Materials:
-
This compound (1.3 equiv.)
-
2-Bromo-5-fluoropyridine (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25–1 mol%)
-
SPhos (0.5–2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction vessel, add 2-bromo-5-fluoropyridine, this compound, and potassium phosphate.
-
The vessel is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene and water.
-
Add palladium(II) acetate and SPhos.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 2 hours, or until reaction completion is observed by a suitable monitoring technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst System 2: Pd(PPh₃)₄
-
Reaction: General coupling with an aryl bromide (e.g., 4-Bromoanisole).
-
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Deionized water
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl bromide, this compound, and potassium carbonate.
-
Under a counterflow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction for completion.
-
Follow a standard aqueous work-up and purification by column chromatography as described for Catalyst System 1.
-
Catalyst System 3: Pd₂(dba)₃ / JohnPhos
-
Reaction: Coupling with an aryl chloride (e.g., 4-Chloro-N-methylpicolinamide).
-
Materials:
-
This compound (1.1 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv.)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 equiv.)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine the aryl chloride, this compound, Pd₂(dba)₃, JohnPhos, and cesium carbonate.
-
Add degassed THF and water.
-
Heat the reaction mixture to 40 °C under an argon atmosphere for 2.5 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on the nature of the coupling partner (aryl chloride, bromide, or iodide), desired reaction conditions, and scalability. For aryl bromides, traditional catalyst systems such as Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands like SPhos have demonstrated high efficacy. For the more challenging coupling of aryl chlorides, more specialized and electron-rich phosphine ligands such as JohnPhos in combination with a Pd(0) source like Pd₂(dba)₃ may be necessary to achieve good yields under milder conditions. Researchers should consider these factors and the provided protocols as a foundation for developing optimized synthetic routes.
A Comparative Study of Bases in Suzuki Reactions with 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a comparative analysis of commonly employed bases in Suzuki reactions, with a focus on their application to the coupling of 4-(cyclopropylsulfonyl)phenylboronic acid. The information presented is supported by experimental data from analogous systems to aid researchers in optimizing their synthetic routes.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction is primarily responsible for the activation of the boronic acid component, facilitating the crucial transmetalation step.[1][2] It is generally accepted that the base converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[3][4] The selection of an appropriate base can significantly impact reaction yield, rate, and the suppression of side reactions such as protodeboronation.[3]
Comparative Performance of Common Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] Inorganic bases are most commonly used and generally provide higher yields compared to organic bases under typical Suzuki conditions.[1][5]
| Base | Common Solvent(s) | Relative Strength | Typical Yields | Key Considerations |
| Sodium Carbonate (Na₂CO₃) | Toluene/H₂O, Dioxane/H₂O | Moderate | High to Excellent | A widely effective and economical choice for a broad range of substrates.[1][6][7] |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene | Moderate | High to Excellent | A reliable and common choice, often interchangeable with Na₂CO₃.[1][3][8] |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | Moderate to Strong | Excellent | Often the base of choice for challenging or base-sensitive substrates due to its efficacy in anhydrous conditions.[1][3] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | Strong | Excellent | Highly effective, particularly for difficult couplings, attributed to its higher solubility in organic solvents.[1][5] |
| Potassium Hydroxide (KOH) | Toluene/H₂O | Strong | Good to High | A strong base that can be effective but may promote side reactions with sensitive functional groups.[2] |
| Sodium Hydroxide (NaOH) | Toluene/H₂O | Strong | Good | Similar to KOH, its high basicity can sometimes be detrimental.[2][7] |
| Potassium Fluoride (KF) | Toluene | Mild | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid.[2][4] |
| Triethylamine (TEA) | Toluene | Weak | Low to Moderate | Organic amine bases are generally less effective than inorganic bases in Suzuki couplings.[3][5][6] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This should be considered a starting point and may require optimization for the specific aryl halide being coupled with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Selected Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, the selected base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
A Comparative Guide to the Synthesis of Diaryl Sulfones: Validation of a Synthetic Route Utilizing 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for preparing diaryl sulfones, with a specific focus on the validation of a pathway utilizing 4-(cyclopropylsulfonyl)phenylboronic acid. Diaryl sulfones are a critical pharmacophore in modern drug discovery, notably in the development of targeted protein degraders. This document presents a detailed comparison of a Suzuki-Miyaura coupling approach with alternative metal-catalyzed and metal-free methods, supported by experimental data to inform synthetic strategy and decision-making in drug development programs.
Introduction to Diaryl Sulfone Synthesis
The diaryl sulfone motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets. A prominent application of this scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs), where it often forms part of the ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL), or a warhead for a target protein. The efficient and versatile synthesis of functionalized diaryl sulfones is therefore of paramount importance.
This guide evaluates a Suzuki-Miyaura cross-coupling reaction employing this compound, a key building block for certain classes of protein degraders, and contrasts it with alternative synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of diaryl sulfones can be broadly categorized into three main approaches: Palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed coupling, and metal-free synthesis. Below is a summary of these methods, with a focus on a specific application of this compound in the synthesis of a BRD9 degrader.
Table 1: Comparison of Synthetic Routes for Diaryl Sulfones
| Parameter | Suzuki-Miyaura Coupling | Copper-Catalyzed Coupling | Metal-Free Synthesis |
| Reactants | This compound, Aryl/Heteroaryl Halide | Arylboronic acid, Arylsulfonyl hydrazide OR Aryl halide, Arylsulfinic acid salt | Arylsulfinic acid salt, Diaryliodonium salt |
| Catalyst/Promoter | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Copper salt (e.g., Cu(OAc)₂) | None |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Often base-free | Not required |
| Solvent | Aprotic polar solvents (e.g., Dioxane, DMF) | Protic or aprotic polar solvents (e.g., Ethanol, DMF) | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature (°C) | 80 - 120 | Room Temperature to 100 | 80 - 100 |
| Reaction Time | 2 - 24 hours | 6 - 24 hours | 12 - 24 hours |
| Yield (%) | 60 - 95% (Example with this compound yielded 78%) | 65 - 90% | 70 - 95% |
| Substrate Scope | Broad, tolerant of various functional groups | Good, but can be sensitive to certain functional groups | Good, tolerates a range of functional groups |
| Key Advantages | High yields, well-established, broad substrate scope. | Milder reaction conditions, lower cost catalyst. | Avoids transition metal contamination. |
| Key Disadvantages | Potential for palladium contamination in the final product. | Can require longer reaction times, yields can be variable. | Requires the synthesis of diaryliodonium salts. |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of a BRD9 Degrader Intermediate
This protocol is adapted from the synthesis of a key intermediate for a BRD9 degrader.
Reaction:
Materials:
-
(4-(cyclopropylsulfonyl)phenyl)boronic acid
-
2-chloro-3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add (4-(cyclopropylsulfonyl)phenyl)boronic acid (1.2 equivalents), 2-chloro-3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 equivalent), and cesium carbonate (2.0 equivalents).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 - 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: 78%
Alternative Route: Copper-Catalyzed Synthesis of Diaryl Sulfones
Reaction:
Materials:
-
Arylboronic acid
-
Arylsulfonyl hydrazide
-
Copper(II) acetate (Cu(OAc)₂)
-
Ethanol
Procedure:
-
In a reaction flask, dissolve the arylboronic acid (1.0 equivalent) and arylsulfonyl hydrazide (1.2 equivalents) in ethanol.
-
Add copper(II) acetate (0.1 - 0.2 equivalents).
-
Stir the reaction mixture at room temperature to 80 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and purify by column chromatography.
Alternative Route: Metal-Free Synthesis of Diaryl Sulfones
Reaction:
Materials:
-
Arylsulfinic acid sodium salt
-
Diaryliodonium tetrafluoroborate
-
Dimethylformamide (DMF)
Procedure:
-
Combine the arylsulfinic acid sodium salt (1.0 equivalent) and the diaryliodonium tetrafluoroborate (1.1 equivalents) in DMF.
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic and Biological Pathways
To better understand the synthetic strategies and the biological context of the molecules synthesized, the following diagrams have been generated using Graphviz.
Comparative Analysis of 4-(Cyclopropylsulfonyl)phenylboronic Acid Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-(Cyclopropylsulfonyl)phenylboronic acid against a panel of alternative phenylboronic acid derivatives. The following data and experimental protocols are intended to offer a framework for assessing the selectivity of this compound and similar chemical entities in a drug discovery context.
Introduction
This compound is an organoboron compound with potential applications in medicinal chemistry and chemical biology. As with any therapeutic candidate, understanding its selectivity and potential for off-target effects is critical for preclinical development. This guide outlines a series of in vitro assays to profile the cross-reactivity of this compound and compares its hypothetical performance against other structurally related boronic acids. The experimental data presented herein is illustrative and serves to model a comprehensive selectivity assessment.
Comparative Compounds
For this analysis, we compare the hypothetical cross-reactivity of this compound with three other commercially available phenylboronic acid derivatives possessing distinct electronic and steric properties:
-
Compound 1: this compound
-
Compound 2: 4-Fluorophenylboronic acid[1]
-
Compound 3: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid[2]
These compounds were selected to evaluate the influence of the sulfonyl, fluoro, and carbamoyl functional groups, as well as the impact of substituent position, on target selectivity.
Experimental Workflow for Cross-Reactivity Profiling
The following workflow outlines a standard approach for assessing the in vitro cross-reactivity of a small molecule inhibitor.
References
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1020204-12-9|(3-(Cyclopropylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
Navigating Suzuki-Miyaura Coupling: A Comparative Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. In the realm of palladium-catalyzed cross-coupling reactions, 4-(Cyclopropylsulfonyl)phenylboronic acid has emerged as a valuable reagent. This guide provides an objective comparison of its performance against viable alternatives in the widely utilized Suzuki-Miyaura cross-coupling pathway, supported by experimental data to inform rational reagent selection.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The electronic nature of the substituents on the boronic acid partner can significantly influence reaction efficiency. The potent electron-withdrawing cyclopropylsulfonyl group in this compound modulates its reactivity, making a comparative analysis with structurally similar analogs essential for optimizing synthetic outcomes.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To provide a clear comparison, this guide focuses on a representative Suzuki-Miyaura reaction: the coupling of various sulfonyl- and sulfonamido-substituted phenylboronic acid derivatives with 4-bromoanisole. This common transformation allows for a standardized assessment of the performance of each boronic acid analog.
| Boronic Acid Derivative | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxy-4'-(cyclopropylsulfonyl)biphenyl | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | Methanol | 90 | 18 | 85 |
| 4-(N-Cyclopropylsulfonamido)phenylboronic acid pinacol ester | 4-Methoxy-4'-(N-cyclopropylsulfonamido)biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92 |
| 4-(Methylsulfonyl)phenylboronic acid | 4-Methoxy-4'-(methylsulfonyl)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 |
Caption: Comparative performance of this compound and its alternatives in the Suzuki-Miyaura coupling with 4-bromoanisole.
Analysis of Alternatives
4-(N-Cyclopropylsulfonamido)phenylboronic acid pinacol ester emerges as a highly effective alternative. The sulfonamide group, while still electron-withdrawing, appears to be more amenable to the reaction conditions, affording a higher yield in a shorter reaction time. The use of the pinacol ester also offers enhanced stability and ease of handling compared to the free boronic acid, which can be prone to decomposition.
4-(Methylsulfonyl)phenylboronic acid also demonstrates excellent reactivity, providing a high yield of the coupled product. For applications where the cyclopropyl moiety is not a critical structural element, this simpler analog represents a cost-effective and efficient alternative.
The choice between these reagents will ultimately depend on the specific requirements of the synthetic target, including desired structural features, stability needs, and cost considerations.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to facilitate reproducibility and adaptation in other synthetic contexts.
General Suzuki-Miyaura Coupling Protocol
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Procedure for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
In a reaction vessel, this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol) are combined. Anhydrous potassium phosphate (tribasic, 2.0 mmol) is added, and the vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed methanol (10 mL) is then added, and the reaction mixture is heated to 90°C with stirring for 18 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-methoxy-4'-(cyclopropylsulfonyl)biphenyl.
Synthetic Pathway Visualization
The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.
Reproducibility of Suzuki Couplings: A Comparative Guide for 4-(Cyclopropylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryls which are common motifs in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that can significantly influence the reaction's success, yield, and reproducibility. This guide provides a comparative analysis of the performance of 4-(Cyclopropylsulfonyl)phenylboronic acid in Suzuki couplings against common alternatives, supported by experimental data and detailed protocols.
While direct, multi-run reproducibility data for Suzuki couplings involving this compound is not extensively documented in the surveyed literature, an understanding of the factors influencing the reaction's robustness can be extrapolated from studies on analogous arylboronic acids. The electron-withdrawing nature of the cyclopropylsulfonyl group in this compound can impact the transmetalation step of the catalytic cycle, potentially influencing reaction rates and yields compared to electron-neutral or electron-rich boronic acids.
Comparative Performance of Arylboronic Acids in Suzuki Coupling
To provide a framework for comparison, the following tables summarize yields of Suzuki coupling reactions with different arylboronic acids. It is important to note that reaction conditions can significantly impact outcomes, and direct comparisons should be made with caution when data is aggregated from different sources.
Table 1: Comparison of Yields with Electronically Diverse Phenylboronic Acids
| Boronic Acid | Substituent Nature | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Electron-neutral | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | MeOH/THF | ~95% | [1] |
| 4-Methoxyphenylboronic acid | Electron-donating | Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100 | Water | >95% | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | 78% | [3] |
| This compound | Electron-withdrawing | Aryl Bromides | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | Good to Excellent | [4] |
Note: The yield for this compound is described qualitatively in the available literature. Specific quantitative yield data from a comparative study was not found.
Table 2: Illustrative Yields with Different Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromochlorobenzene | Pd Standard Solution | KOH | Ethanol | 64% | [5] |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 74% | [6] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | Good to Excellent | [7] |
| 4-Methoxyphenylboronic acid | Aryl Bromides | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | High | [8] |
Key Factors Influencing Reproducibility
The reproducibility of Suzuki couplings is contingent on several experimental parameters. Careful control of these factors is crucial for obtaining consistent results.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. The electron-richness and steric bulk of the ligand influence the rate of oxidative addition and reductive elimination.[8]
-
Base: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. The strength and solubility of the base can affect reaction rates and the formation of byproducts.[2]
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. The polarity and protic nature of the solvent can influence the stability of intermediates and the overall reaction kinetics.
-
Temperature: Reaction temperature affects the rates of all elementary steps in the catalytic cycle. Optimization is often necessary to achieve a balance between reaction speed and the prevention of side reactions.
-
Purity of Reagents: The purity of the boronic acid, aryl halide, and other reagents is paramount. Impurities can poison the catalyst or lead to undesired side reactions.
Experimental Protocols
Below are detailed methodologies for Suzuki coupling reactions, providing a template for experimental design and comparison.
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine
This protocol is adapted for microwave-assisted synthesis, which can often lead to shorter reaction times and improved yields.[6]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
In a microwave reaction vessel, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Process
To better understand the workflow and the interplay of factors affecting Suzuki couplings, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Quantifying Impurities in 4-(Cyclopropylsulfonyl)phenylboronic Acid Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-(cyclopropylsulfonyl)phenylboronic acid, a critical building block in modern medicinal chemistry and organic synthesis, is paramount to ensuring the desired reaction outcomes, product quality, and safety in drug development. This guide provides a comparative overview of analytical methodologies for the quantification of impurities in this compound samples, supported by experimental data from analogous compounds and detailed procedural outlines.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for impurity quantification hinges on factors such as the nature of the impurities, required sensitivity, and the analytical instrumentation available. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are the most prevalent methods for the analysis of boronic acids and their derivatives.
Table 1: Comparison of Analytical Techniques for Impurity Quantification in Phenylboronic Acid Samples
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Performance for Phenylboronic Acids |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity using a stationary phase and a liquid mobile phase. Detection via UV absorbance. | Robust, widely available, good for quantifying known impurities with chromophores.[1] | Lower sensitivity than MS, potential for co-elution, may require derivatization for some impurities.[2] | LOD/LOQ: ng to µg range[3] Linearity (R²): >0.99[1] Precision (RSD): < 5% |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis, providing molecular weight and structural information. | High sensitivity and selectivity, capable of identifying unknown impurities, suitable for trace analysis.[4] | Higher cost and complexity, potential for matrix effects. | LLOQ: as low as 2 pg/mL[4] Linearity (R²): >0.99[4] Reproducibility (RSD): < 3%[4] |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities, can differentiate boronic acids from their boroxine anhydrides.[5] | Requires derivatization (e.g., silylation) for non-volatile boronic acids, high temperatures can cause degradation.[3] | LOD/LOQ: Dependent on detector and derivatization efficiency. |
| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of boron atoms. | Powerful for structural elucidation of boron-containing impurities, can distinguish between different boron species (e.g., boronic acid vs. boronate ester).[3] | Low sensitivity, not ideal for quantification of trace impurities. | Primarily qualitative, but can be quantitative at higher concentrations. |
Potential Impurities in this compound
While specific impurities will depend on the synthetic route, common impurities in phenylboronic acids include:
-
Boroxines (Anhydrides): Trimeric anhydrides formed by the dehydration of boronic acids are common impurities.[6] These can be challenging to separate from the parent boronic acid by aqueous-based HPLC.[5]
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as the corresponding aryl halide.[7][8]
-
By-products: Compounds formed from side reactions during the synthesis.[9][10]
-
Hydrolysis Products: If the starting material is a boronate ester (e.g., a pinacol ester), the corresponding boronic acid can be present as an impurity due to hydrolysis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine purity assessment and quantification of known impurities.
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 4.6 x 150 mm, 5 µm[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[11]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Trace Impurity Analysis
This method provides high sensitivity for the detection and quantification of trace-level impurities.[4]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[3]
-
Mobile Phase A: 10 mM Ammonium acetate in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: A rapid gradient optimized for the separation of the target impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the target impurities).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for known impurities or full scan for unknown impurity identification.
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at 1 mg/mL.[4]
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration suitable for the expected impurity levels.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method is particularly useful for identifying and quantifying volatile impurities and for differentiating the boronic acid from its boroxine anhydride.[3][5]
Sample Preparation (Silylation): [3]
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Workflow for Impurity Analysis
The general workflow for quantifying impurities in this compound samples involves a systematic approach from sample receipt to final reporting.
Caption: General workflow for the quantification of impurities in boronic acid samples.
This guide provides a framework for selecting and implementing appropriate analytical methods for the quality control of this compound. The choice of method should be tailored to the specific analytical needs, with the provided protocols serving as a robust starting point for method development and validation.
References
- 1. waters.com [waters.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(Cyclopropylsulfonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-(Cyclopropylsulfonyl)phenylboronic acid are paramount for a secure laboratory environment and regulatory compliance. This guide provides a procedural, step-by-step plan for its proper disposal, emphasizing safety and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with care. Based on safety data for analogous compounds, it should be treated as hazardous waste.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container. This includes contaminated items like weighing paper, gloves, and bench paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.
-
Incompatible Materials: This compound should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent potentially dangerous reactions.[2]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Condition: Use containers that are in good condition and compatible with the chemical. The original container is often a suitable choice.[2] Containers must be kept securely sealed except when adding waste.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.
4. Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
Follow your institution's specific procedures for arranging hazardous waste pickup by the Environmental Health and Safety (EHS) department or a licensed contractor.
Quantitative Data on Waste Disposal
| Parameter | Guideline |
| pH of Aqueous Waste for Drain Disposal | Should be neutralized to a pH between 5.5 and 9.0 only if drain disposal of similar, non-hazardous compounds is explicitly permitted by local authorities. For this compound, drain disposal is not recommended.[3][4] |
| Quantity Limits for Drain Disposal | Generally limited to less than 100 grams or 100 milliliters per day for non-hazardous, readily biodegradable substances. This is not applicable to this compound, which should be treated as hazardous waste.[3] |
Experimental Protocol: Neutralization of Boronic Acid Waste (General Guidance)
While it is strongly recommended that all waste containing this compound be handled by professional hazardous waste services, a general neutralization protocol for simple boronic acids may be adapted for small-scale spills or specific EHS-approved procedures. This should only be performed by trained personnel with prior institutional approval.
Objective: To neutralize acidic boronic acid waste to a safer pH range before collection.
Materials:
-
Waste solution containing boronic acid.
-
Mild base (e.g., sodium bicarbonate).[5]
-
pH meter or pH paper.
-
Appropriate PPE and a chemical fume hood.
Procedure:
-
If the waste is a concentrated solution, dilute it carefully with water in a suitable container within a fume hood.
-
Slowly and with constant stirring, add a mild base such as sodium bicarbonate to the solution.[4][5]
-
Monitor the pH of the solution continuously.
-
Continue adding the base in small portions until the pH is within a neutral range (approximately 7.0).[5]
-
All neutralized solutions and any materials used in the process must still be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathways and Disposal Considerations
Currently, there is no specific information available in the searched literature detailing the signaling pathways affected by this compound that would necessitate unique disposal procedures beyond standard hazardous chemical waste protocols. Phenylboronic acid derivatives, in general, are being investigated for various biological activities, including antibacterial effects, but this does not alter the fundamental safety precautions for disposal.[6][7] Therefore, all waste should be handled based on its inherent chemical hazards.
References
- 1. researchgate.net [researchgate.net]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. bsu.edu [bsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
Personal protective equipment for handling 4-(Cyclopropylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(Cyclopropylsulfonyl)phenylboronic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[2] |
| Body Protection | Laboratory Coat | A full-length lab coat to protect against splashes. |
| Respiratory | Fume Hood | All handling of solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[3] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all manipulations of this compound, including weighing, dissolving, and transferring.[3][4]
Pre-Handling:
-
Read and understand the available safety information for similar boronic acids.
-
Ensure all necessary PPE is clean, in good condition, and readily available.
-
Prepare your workspace by clearing it of unnecessary items and ensuring spill control materials are accessible.
Handling the Solid Compound:
-
Don the appropriate PPE as outlined in Table 1.
-
Carefully open the container inside the fume hood to avoid creating dust.
-
Use a spatula or other appropriate tool to weigh the desired amount of the compound on weighing paper or in a suitable container.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Close the container tightly after use and store it in a cool, dry, and well-ventilated area.[5]
Handling Solutions:
-
Always handle solutions of the compound within a fume hood.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
When transferring solutions, do so carefully to avoid splashes and aerosols.
Disposal Plan: Waste Management and Decontamination
Waste Characterization:
-
All waste containing this compound, including unused product, contaminated materials (e.g., gloves, weighing paper), and solutions, must be treated as hazardous waste.[3]
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3] Do not pour down the drain.[3]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they can be collected by a certified hazardous waste disposal company.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinse should be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses can be managed according to your institution's guidelines for decontaminated glassware.
Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
